3-Methylbenzofuran-2-carbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-benzofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEULGCOIYWPYIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370512 | |
| Record name | 3-Methylbenzofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2256-86-2 | |
| Record name | 3-Methylbenzofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylbenzofuran-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Methylbenzofuran-2-carbonyl chloride physical properties
An In-Depth Technical Guide to 3-Methylbenzofuran-2-carbonyl chloride: Properties, Synthesis, and Applications
Introduction and Strategic Importance
This compound, with CAS Number 2256-86-2, is a highly reactive acyl chloride built upon a 3-methylbenzofuran scaffold.[1] Its structure, featuring a fused bicyclic aromatic system and a reactive carbonyl chloride group, positions it as a valuable and versatile intermediate in advanced organic synthesis.[1] For researchers in medicinal chemistry and drug development, this compound serves as a critical building block for introducing the 3-methylbenzofuran moiety into larger, more complex molecules. The benzofuran core is a well-established pharmacophore present in numerous biologically active compounds, and the acyl chloride functionality provides a direct handle for forming stable amide or ester linkages. This guide offers a comprehensive overview of its physical properties, a validated synthesis protocol, reactivity profile, and key applications, tailored for scientists leveraging this reagent in their research endeavors.
Core Physicochemical Properties
The physical and chemical identity of this compound is fundamental to its handling, reaction setup, and purification. While some sources may describe it as a colorless to pale yellow liquid, its reported melting point indicates it is a low-melting solid at standard ambient temperature.[1]
| Property | Value | Source(s) |
| IUPAC Name | 3-methyl-1-benzofuran-2-carbonyl chloride | [1] |
| CAS Number | 2256-86-2 | [2] |
| Molecular Formula | C₁₀H₇ClO₂ | [1][3] |
| Molecular Weight | 194.61 g/mol | [1][2] |
| Appearance | Beige Solid / Colorless to pale yellow liquid | [1][4] |
| Melting Point | 72-77 °C | [1][2] |
| Boiling Point | 119-121 °C @ 4 Torr | [1] |
| SMILES | CC1=C(OC2=CC=CC=C12)C(=O)Cl | [1][3] |
| InChI Key | QEULGCOIYWPYIL-UHFFFAOYSA-N | [1][2][3] |
The acyl chloride functional group dictates the compound's high reactivity, particularly its sensitivity to moisture.[1][4] It readily reacts with water and other nucleophiles, a critical consideration for its storage and handling.[1]
Synthesis and Characterization
The most reliable and common method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor, 3-methylbenzofuran-2-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the workup and purification process.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or dichloromethane (approx. 5-10 mL per gram of acid) to the flask.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) to the suspension at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution and the dissolution of the starting solid.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality Note: It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
Purification: The resulting crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or recrystallization from a non-protic solvent like hexane.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is rooted in the high electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution.
This reactivity allows for the facile formation of a variety of derivatives:
-
Amides: Reaction with primary or secondary amines.
-
Esters: Reaction with alcohols or phenols.[2]
-
Ketones: Friedel-Crafts acylation with aromatic compounds.
The general mechanism involves the attack of a nucleophile (Nu-H) on the carbonyl carbon, followed by the elimination of the chloride ion to regenerate the carbonyl double bond, releasing HCl as a byproduct.
References
3-Methylbenzofuran-2-carbonyl chloride chemical structure and bonding
An In-Depth Technical Guide to 3-Methylbenzofuran-2-carbonyl Chloride: Chemical Structure, Bonding, and Reactivity
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 2256-86-2), a pivotal intermediate in synthetic organic chemistry and drug discovery. The document elucidates the molecule's intricate chemical structure, explores the nuances of its covalent and resonance bonding, and details its synthesis and characteristic reactivity. Methodologies for its spectroscopic characterization are presented, alongside insights into its application as a versatile building block for novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.
Introduction and Chemical Identity
This compound is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring. The benzofuran scaffold is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1] The title compound is distinguished by a methyl group at the C3 position and a highly reactive acyl chloride (or carbonyl chloride) functional group at the C2 position of the benzofuran core. This acyl chloride functionality renders the molecule an exceptionally useful electrophilic building block for organic synthesis.[2]
| Property | Value | Source |
| IUPAC Name | 3-methyl-1-benzofuran-2-carbonyl chloride | [2] |
| CAS Number | 2256-86-2 | [2][3] |
| Molecular Formula | C₁₀H₇ClO₂ | [2][3] |
| Molecular Weight | 194.61 g/mol | [2][3] |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)Cl | [2] |
| InChI Key | QEULGCOIYWPYIL-UHFFFAOYSA-N | [2][4] |
| Appearance | Colorless to pale yellow solid | [2] |
| Melting Point | 72-77 °C | [2][4] |
Chemical Structure and Bonding Analysis
The structure of this compound is foundational to its reactivity. The molecule consists of a planar, aromatic benzofuran ring system which dictates the spatial arrangement and electronic properties of its substituents.

Hybridization and Geometry
-
Benzofuran Ring: All carbon atoms within the benzene and furan portions of the fused ring are sp² hybridized, resulting in a planar geometry with bond angles approximating 120°. The oxygen atom in the furan ring is also sp² hybridized, allowing one of its lone pairs to participate in the aromatic system.
-
Methyl Group (-CH₃): The carbon atom of the methyl group at the C3 position is sp³ hybridized, adopting a tetrahedral geometry.
-
Carbonyl Chloride Group (-COCl): The carbonyl carbon (C2) is sp² hybridized and trigonal planar. This carbon is the molecule's primary electrophilic center.
Electronic Effects and Bonding
The reactivity of the acyl chloride group is significantly influenced by the electronic nature of the benzofuran ring and the inherent properties of the carbonyl group.
-
Inductive Effects: The oxygen and chlorine atoms attached to the carbonyl carbon are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carbonyl carbon.[5][6] This creates a significant partial positive charge (δ+) on the carbon, making it highly susceptible to attack by nucleophiles.[5][6]
-
Resonance Effects: The lone pair of electrons on the furan oxygen atom participates in resonance with the fused ring system, donating electron density and contributing to the aromaticity of the benzofuran core. However, the dominant electronic feature of the molecule is the electrophilicity of the acyl chloride group.
The interplay of these effects makes the carbonyl carbon an exceptionally "hot" electrophilic site, driving the characteristic reactions of this compound class.
Synthesis and Reactivity
Synthesis Protocol: Conversion of Carboxylic Acid to Acyl Chloride
This compound is most commonly synthesized from its corresponding carboxylic acid, 3-methyl-1-benzofuran-2-carboxylic acid. The conversion involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[7][8]
Experimental Protocol: Synthesis via Thionyl Chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-methyl-1-benzofuran-2-carboxylic acid.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) to the flask. The reaction is often performed neat or with a non-reactive solvent like toluene.[9]
-
Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization to yield the final product.
Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction must be conducted under anhydrous conditions as acyl chlorides readily react with water.[5]
Reaction Mechanism: The conversion proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, followed by elimination steps to form the final acyl chloride.
Reactivity Profile: Nucleophilic Acyl Substitution
Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[10] The reaction proceeds via a two-step addition-elimination mechanism.[11][12]
-
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[11]
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[11][12]
Key Reactions:
-
With Alcohols (Alcoholysis): Reacts with alcohols to form esters. This reaction is fundamental in synthesizing derivatives for biological screening.[5]
-
With Amines (Aminolysis): Reacts with ammonia, primary, or secondary amines to form amides.[5] The resulting amides are often key structures in pharmacologically active molecules.[13]
-
With Water (Hydrolysis): Reacts vigorously with water to revert to the corresponding carboxylic acid. This highlights the need for anhydrous handling conditions.[5][10]
Spectroscopic Characterization
The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Expected Signature Features |
| Infrared (IR) Spectroscopy | - Strong, sharp C=O stretch for the acyl chloride at a high frequency, typically ~1780-1800 cm⁻¹ . - Aromatic C=C stretching bands around 1600 cm⁻¹. - C-H stretching for aromatic and methyl groups (~2900-3100 cm⁻¹). |
| ¹H NMR Spectroscopy | - Aromatic Protons: Multiplets in the range of ~7.2-7.8 ppm corresponding to the four protons on the benzene ring. - Methyl Protons: A sharp singlet at ~2.5 ppm for the three protons of the C3-methyl group. |
| ¹³C NMR Spectroscopy | - Carbonyl Carbon: A signal in the highly deshielded region of ~160-165 ppm . - Aromatic/Furan Carbons: Multiple signals between ~110-155 ppm . - Methyl Carbon: An upfield signal around ~14 ppm . |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (~194.6). - Isotope Peak (M+2): A characteristic peak at M+2 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragmentation: Loss of Cl (m/z ~159) and loss of COCl (m/z ~131). |
Applications in Drug Development and Research
The high reactivity of this compound makes it a valuable intermediate, not an end-product. Its utility lies in its ability to readily introduce the 3-methylbenzofuran-2-carbonyl moiety into larger, more complex molecules.[2]
-
Scaffold for Anticancer Agents: The benzofuran nucleus is a "privileged structure" in medicinal chemistry. Derivatives synthesized from this acyl chloride have been investigated as potential antitumor agents, particularly for non-small cell lung cancer.[13][14][15] These compounds often function by inhibiting key cellular targets like VEGFR-2 kinase.[13]
-
Synthesis of Antimicrobial Compounds: Benzofuran derivatives have demonstrated significant antimicrobial and antifungal activities.[1][16] this compound serves as a starting point for creating libraries of ester and amide derivatives that can be screened for novel antimicrobial properties.
-
Research Chemical: It is used as a versatile research tool for constructing complex organic molecules and for studying reaction mechanisms in proteomics and materials science.[2] For example, it has been used to synthesize ferruginyl 3-methylbenzofuran-2-carbonyl esters.[2][4]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2]
-
Corrosivity: As an acyl chloride, it can cause severe burns to the skin and eyes upon contact.[2][4]
-
Reactivity with Water: It reacts with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas.[2]
-
Handling Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 2256-86-2 [smolecule.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound 97 2256-86-2 [sigmaaldrich.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reactionweb.io [reactionweb.io]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of 3-Methylbenzofuran-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction to 3-Methylbenzofuran-2-carbonyl chloride: A Versatile Synthetic Intermediate
This compound is a bifunctional organic compound featuring a benzofuran core, a methyl group at the 3-position, and a reactive acyl chloride at the 2-position.[1] Its molecular formula is C₁₀H₇ClO₂, with a molecular weight of 194.61 g/mol . The benzofuran moiety is a prominent scaffold in numerous biologically active compounds, and the acyl chloride functionality provides a reactive handle for a wide array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1]
The accurate characterization of this compound is paramount to ensure the purity and identity of downstream products. This guide will provide the foundational spectroscopic knowledge for researchers working with this and similar molecules.
Molecular Structure and Key Spectroscopic Features
To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key chemical environments that will give rise to distinct signals.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic-H | 7.2 - 7.8 | Multiplet | 4H | Protons on the benzene ring will appear in the typical aromatic region. The exact splitting pattern will depend on their coupling with each other. |
| Methyl-H | ~2.5 | Singlet | 3H | The methyl group at the 3-position is not coupled to any other protons, hence it will appear as a singlet. Its proximity to the electron-withdrawing benzofuran system will shift it slightly downfield compared to a typical alkyl proton. |
Note: Predictions are based on typical chemical shift values for similar structural motifs.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Acyl Chloride) | 160 - 170 | The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield. |
| Aromatic/Benzofuran Quaternary C | 110 - 160 | The eight carbons of the benzofuran ring system will appear in this region. Quaternary carbons (those without attached protons) will typically have weaker signals. |
| Methyl C | 10 - 20 | The methyl carbon will appear in the typical aliphatic region. |
Note: Predictions are based on typical chemical shift values for acyl chlorides and benzofuran derivatives.[2]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Figure 2: Workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) is well-defined and typically does not interfere with the signals of interest.[3]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, giving a sharp singlet at 0 ppm that does not overlap with most other proton signals.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group of the acyl chloride.
Table 3: Predicted IR Absorptions
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |
| C=O (Acyl Chloride) | 1780 - 1820 | Strong | The carbonyl stretch of an acyl chloride is characteristically at a high frequency due to the electron-withdrawing effect of the chlorine atom.[4] |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | These bands arise from the stretching vibrations of the carbon-carbon double bonds in the benzene and furan rings. |
| C-O (Aromatic Ether) | 1200 - 1275 | Strong | This absorption is characteristic of the aryl-O stretching vibration. |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |
| C-H (Alkyl) | 2850 - 3000 | Medium to Weak | Stretching vibrations of the C-H bonds in the methyl group. |
Note: Predictions are based on characteristic IR absorption frequencies for the respective functional groups.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact.
-
Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
-
Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the intact molecule. Due to the presence of chlorine, there will also be an M+2 peak at m/z = 196 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.
-
Loss of Chlorine ([M-Cl]⁺): A prominent peak at m/z = 159, resulting from the loss of a chlorine radical. This acylium ion is often a stable and abundant fragment.
-
Loss of Carbonyl and Chlorine ([M-COCl]⁺): A peak at m/z = 131, corresponding to the 3-methylbenzofuran cation. This is expected to be a major fragment.[5]
-
Further Fragmentation: The 3-methylbenzofuran cation (m/z = 131) may further fragment, for example, by loss of a hydrogen atom to give a peak at m/z = 130.
Figure 3: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol for GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject a small volume of the solution into the GC. The compound will be separated from any impurities based on its boiling point and interactions with the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the predicted NMR, IR, and MS data with the provided experimental protocols, researchers and scientists can confidently characterize this important synthetic intermediate. The key to successful structural elucidation lies in a multi-technique approach, where the information from each spectroscopic method complements and validates the others.
References
Reactivity of 3-Methylbenzofuran-2-carbonyl Chloride with Nucleophiles: A Mechanistic and Synthetic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist, Gemini Division
Abstract
3-Methylbenzofuran-2-carbonyl chloride is a highly valuable heterocyclic intermediate, pivotal in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its reactivity is dominated by the electrophilic carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution. This guide provides a comprehensive technical overview of its reactivity profile with common O-, N-, and C-nucleophiles. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and present the information in a structured format to facilitate its application in research and development.
Introduction: The 3-Methylbenzofuran Scaffold
The benzofuran core is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic drugs.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiarrhythmic properties.[2] The strategic functionalization of this scaffold is key to modulating its biological effects.
This compound (C₁₀H₇ClO₂) serves as a highly reactive and versatile building block for this purpose.[3][4] As an acyl chloride, it is one of the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution reactions.[5][6][7] This high reactivity stems from two primary factors: the strong inductive electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the excellent leaving group ability of the chloride ion (Cl⁻).[6][7]
This guide will explore the synthetic transformations of this key intermediate, providing both mechanistic understanding and practical, actionable protocols.
Synthesis and Properties
Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, 3-methylbenzofuran-2-carboxylic acid. The most common laboratory method involves treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][8]
-
Using Thionyl Chloride (SOCl₂): This is a widely used method where the carboxylic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.
-
Using Oxalyl Chloride ((COCl)₂): This method is often preferred for its milder conditions and cleaner reaction profile. The byproducts are also gaseous (CO, CO₂, HCl).
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 2256-86-2 | [3][4] |
| Molecular Formula | C₁₀H₇ClO₂ | [3][4] |
| Molecular Weight | 194.61 g/mol | [3][4] |
| Melting Point | 72-77 °C | [3] |
| Functional Group | Acyl Chloride | [3] |
The Nucleophilic Acyl Substitution Mechanism
The reactions of this compound are governed by the nucleophilic addition-elimination mechanism .[9][10][11] This two-step process is fundamental to understanding its reactivity.
-
Nucleophilic Addition: The nucleophile (Nu⁻ or Nu-H) attacks the electrophilic carbonyl carbon. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[9][12]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[9][12] If a neutral nucleophile (e.g., water, alcohol, amine) was used, a final deprotonation step occurs to yield the neutral product.[12]
References
- 1. Buy this compound | 2256-86-2 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound 97 2256-86-2 [sigmaaldrich.com]
- 4. 3-甲基苯并呋喃-2-碳酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. savemyexams.com [savemyexams.com]
- 12. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Stability and Storage of 3-Methylbenzofuran-2-carbonyl chloride
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for 3-methylbenzofuran-2-carbonyl chloride (CAS No: 2256-86-2).[1] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this reactive intermediate.
Introduction: The Synthetic Utility and Inherent Reactivity of this compound
This compound is a valuable acylating agent and a key building block in organic synthesis. Its structure, featuring a benzofuran core, makes it a precursor for novel compounds in medicinal chemistry and materials science.[2][3] The compound's utility is derived from the high reactivity of the acyl chloride functional group.[4][5][6] This reactivity, however, is also the source of its inherent instability, particularly its pronounced sensitivity to moisture.[7]
The primary challenge in handling and storing this compound is preventing its degradation, which compromises sample purity, reduces reaction yields, and can introduce hazardous byproducts. This guide elucidates the scientific principles governing its stability and provides actionable, field-proven protocols to ensure its long-term integrity.
Core Principles of Chemical Stability
The stability of this compound is dictated almost entirely by the electrophilic nature of the carbonyl carbon in the acyl chloride group.[6] This group is highly susceptible to nucleophilic attack, making it reactive toward a variety of common laboratory substances, most notably water.[5][8]
The Primary Degradation Pathway: Hydrolysis
The most significant and rapid degradation pathway is hydrolysis.[5][9] Atmospheric moisture or residual water in solvents provides a sufficient source of nucleophilic hydroxyl groups to attack the carbonyl carbon.
Mechanism of Hydrolysis:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The chloride ion, an excellent leaving group, is eliminated.
-
Deprotonation: The protonated carbonyl oxygen is deprotonated, yielding the final products.
This reaction is effectively irreversible and proceeds rapidly upon exposure to moisture. The products are 3-methylbenzofuran-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4][7] The formation of HCl is responsible for the "fuming" often observed when moisture-sensitive acyl chlorides are exposed to air.[4]
Caption: Primary degradation pathway of this compound.
Other Reactivity Considerations
Beyond water, this compound will react vigorously with other nucleophiles such as alcohols (to form esters), amines (to form amides), and carboxylic acid salts (to form anhydrides).[5][8][9] Therefore, storage and handling must ensure isolation from these incompatible materials.[7]
Quantitative Data and Physical Properties
A summary of the key physical and chemical properties is essential for proper handling and storage decisions.
| Property | Value | Source |
| CAS Number | 2256-86-2 | [1] |
| Molecular Formula | C₁₀H₇ClO₂ | [10] |
| Molecular Weight | 194.61 g/mol | [1] |
| Appearance | Solid (Beige) | [7] |
| Melting Point | 72-77 °C | [1] |
| Moisture Sensitivity | High; Decomposes in contact with water | [7] |
| Storage Temperature | 2-8°C (Refrigerated) | [11] |
Recommended Storage and Handling Protocols
To mitigate the inherent reactivity and ensure the long-term viability of this compound, a multi-layered approach to storage and handling is mandatory.
Optimal Storage Conditions
The primary goal of storage is to create a consistently dry and inert environment.
-
Temperature: Store at 2-8°C.[11] Refrigeration slows the rate of any potential decomposition reactions. Do not freeze, as this can introduce moisture through condensation cycles upon removal.
-
Atmosphere: The compound must be stored under a dry, inert atmosphere.[7] Nitrogen or argon gas is ideal. This displaces atmospheric oxygen and, more importantly, moisture.
-
Containment:
-
Primary Container: Use the original supplier bottle, which is often designed for moisture-sensitive reagents.[12][13] Ensure the cap is tightly sealed.
-
Secondary Containment: Place the primary container inside a desiccator cabinet containing an active desiccant (e.g., silica gel, Drierite). This provides a crucial second layer of protection against ambient humidity.[14] For added protection, the desiccator can be backfilled with an inert gas.
-
Experimental Workflow: Safe Handling Protocol
Adherence to a strict, validated handling protocol is critical every time the compound is accessed. The following workflow is designed to minimize atmospheric exposure.
Caption: Step-by-step workflow for handling moisture-sensitive acyl chlorides.
Protocol Elaboration:
-
Temperature Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: All transfers and manipulations should be performed under a dry, inert atmosphere. A nitrogen-filled glovebox is the gold standard. Alternatively, standard Schlenk line techniques can be used.[13]
-
Dispensing: Use clean, dry spatulas or glass pipettes. Quickly weigh the desired amount into a pre-dried and tared reaction vessel under an inert gas flush. Minimize the time the primary container is open.
-
Resealing: After dispensing, securely reseal the container. If possible, flush the headspace of the bottle with nitrogen or argon before tightening the cap. Wrapping the cap threads with PTFE tape can provide an extra barrier.
-
Return to Storage: Promptly return the container to the desiccator and place it back in the 2-8°C storage location.[11][14]
Self-Validating Systems and Trustworthiness
A properly stored and handled container of this compound provides clear indicators of its integrity:
-
Appearance: The solid should remain a free-flowing powder or crystalline solid. Clumping or the appearance of a sticky solid suggests moisture contamination and hydrolysis.
-
Lack of Fuming: Upon opening in an inert atmosphere, there should be no visible "fuming." The presence of fumes indicates reaction with trace moisture to form HCl gas.[4]
-
Reaction Performance: Consistent, high yields in standardized acylation reactions are the ultimate validation of the reagent's quality. A decrease in yield often points to degradation of the starting material.
By adhering to the protocols outlined in this guide, researchers can ensure the long-term stability and reliability of this compound, leading to more reproducible and successful synthetic outcomes.
References
- 1. This compound 97 2256-86-2 [sigmaaldrich.com]
- 2. Buy this compound | 2256-86-2 [smolecule.com]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. savemyexams.com [savemyexams.com]
- 10. PubChemLite - this compound (C10H7ClO2) [pubchemlite.lcsb.uni.lu]
- 11. aksci.com [aksci.com]
- 12. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
3-Methylbenzofuran-2-carbonyl chloride synthesis from 3-methylbenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzofuran-2-carbonyl chloride is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic compounds.[1][2] Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the 3-methylbenzofuran moiety into a larger molecular framework.[3] This guide provides a comprehensive overview of the synthesis of this compound from its corresponding carboxylic acid, 3-methylbenzofuran-2-carboxylic acid. We will delve into the prevalent synthetic methodologies, the underlying reaction mechanisms, critical experimental parameters, and essential safety considerations.
Introduction
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The specific substitution pattern of this compound makes it a valuable intermediate for creating derivatives with tailored pharmacological profiles.[1][2][5] The conversion of the relatively unreactive carboxylic acid to the highly electrophilic acyl chloride is a crucial activation step that unlocks a plethora of subsequent chemical transformations.[6][7]
This technical guide will focus on the most common and efficient methods for this conversion, primarily utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). We will explore the mechanistic details of these reactions, provide practical, step-by-step protocols, and discuss the nuances of reagent selection and reaction optimization.
Reaction Mechanism: Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction.[3][8] The hydroxyl group of the carboxylic acid is a poor leaving group, and thus, must be converted into a better one.[6] Reagents like thionyl chloride and oxalyl chloride achieve this by transforming the hydroxyl group into a highly reactive intermediate.
Using Thionyl Chloride (SOCl₂)
The reaction with thionyl chloride proceeds through a chlorosulfite intermediate.[6][9]
-
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[10][11]
-
Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a protonated acyl chlorosulfite intermediate.[6]
-
Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[6][10]
-
Product Formation: The intermediate collapses, leading to the formation of the desired acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[10][12] The evolution of these gases helps to drive the reaction to completion.[11]
Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Using Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is another highly effective reagent for this transformation. The reaction mechanism is similar in principle to that of thionyl chloride but proceeds through a different intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
-
Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium salt.
-
Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming a reactive O-acylisourea intermediate and regenerating DMF.
-
Nucleophilic Attack: A chloride ion attacks the carbonyl carbon of the intermediate.
-
Product and Byproduct Formation: The intermediate collapses to give the final acyl chloride, along with carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts.
Experimental Protocols
Safety First: Both thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water.[13][14][15][16] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[15]
Method 1: Synthesis using Thionyl Chloride
This is a widely used and generally high-yielding method.[7][12]
Materials:
-
3-Methylbenzofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Pyridine (catalytic amount, optional)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran-2-carboxylic acid.
-
Add an excess of thionyl chloride (typically 2-5 equivalents) either neat or dissolved in an anhydrous solvent like toluene or DCM.
-
A catalytic amount of pyridine can be added to accelerate the reaction.[17]
-
Slowly heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.
-
The crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or recrystallization.
Method 2: Synthesis using Oxalyl Chloride
This method is often preferred for its milder reaction conditions and the clean decomposition of byproducts into gases.
Materials:
-
3-Methylbenzofuran-2-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
Dissolve 3-methylbenzofuran-2-carboxylic acid in an anhydrous solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the cooled solution. Vigorous gas evolution (CO₂ and CO) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
The reaction mixture can then be concentrated under reduced pressure to remove the solvent and any remaining volatile byproducts, yielding the crude acyl chloride.
Data Presentation
| Reagent | Typical Conditions | Yield (%) | Purity | Advantages | Disadvantages |
| Thionyl Chloride | Reflux in neat SOCl₂ or toluene, 1-3 h | >90 | Good to Excellent | Inexpensive, readily available, gaseous byproducts drive reaction. | Harsh conditions, corrosive byproducts (HCl), potential for side reactions. |
| Oxalyl Chloride | 0 °C to RT in DCM with cat. DMF, 1-2 h | >95 | Excellent | Milder conditions, clean gaseous byproducts (CO, CO₂), high purity product. | More expensive, moisture-sensitive. |
Logical Workflow for Synthesis and Application
The following diagram illustrates the typical workflow from the starting carboxylic acid to the final application of the synthesized acyl chloride.
Caption: General workflow for the synthesis and subsequent use of this compound.
Conclusion
The synthesis of this compound from 3-methylbenzofuran-2-carboxylic acid is a fundamental and enabling transformation in organic synthesis, particularly for applications in medicinal chemistry and drug development. The choice between thionyl chloride and oxalyl chloride as the activating agent will depend on the specific requirements of the subsequent reaction steps, scale, and desired purity. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can reliably and efficiently produce this valuable synthetic intermediate.
References
- 1. Buy this compound | 2256-86-2 [smolecule.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. westliberty.edu [westliberty.edu]
- 15. nj.gov [nj.gov]
- 16. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 17. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Theoretical Calculations on 3-Methylbenzofuran-2-carbonyl chloride: A Keystone Intermediate in Modern Drug Discovery
Abstract
3-Methylbenzofuran-2-carbonyl chloride is a pivotal heterocyclic building block, instrumental in the synthesis of a multitude of pharmacologically active agents. Its unique structural and electronic properties, conferred by the benzofuran core, a reactive acyl chloride group, and a methyl substituent, make it a versatile scaffold in medicinal chemistry. This guide provides an in-depth exploration of the theoretical calculations that can be employed to elucidate the electronic structure, reactivity, and spectroscopic characteristics of this molecule. By leveraging computational methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can gain profound insights that accelerate the rational design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to integrate computational chemistry into their workflow for a more efficient and informed discovery process.
Introduction: The Significance of the 3-Methylbenzofuran Scaffold
Benzofuran and its derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] The benzofuran core is considered a "privileged structure" in drug discovery, with derivatives exhibiting anticancer, antibacterial, antifungal, and antiviral properties.[2][3][4] The 3-methylbenzofuran moiety, in particular, has been the subject of extensive research, leading to the development of potent anticancer agents. Studies have shown that derivatives of 3-methylbenzofuran can effectively inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma.[5][6]
This compound (CAS No: 2256-86-2) serves as a crucial intermediate in the synthesis of these complex bioactive molecules.[7] Its acyl chloride functional group provides a highly reactive site for nucleophilic acyl substitution, allowing for the facile introduction of diverse functionalities and the construction of extensive compound libraries.[7] Understanding the intrinsic electronic properties and reactivity of this starting material is paramount for predicting its behavior in chemical reactions and for designing derivatives with desired pharmacological profiles.
Theoretical calculations offer a powerful, non-empirical approach to unraveling the molecular properties of this compound at the atomic level. These in-silico methods can predict molecular geometry, vibrational frequencies, electronic transitions, and reactivity indices, providing a theoretical framework that complements and guides experimental work.
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.
For a molecule like this compound, DFT calculations can provide invaluable information on:
-
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
-
Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be used for experimental characterization.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): A map of the charge distribution on the molecule's surface, which reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactions.
Computational Methodology: A Step-by-Step Protocol
The following protocol outlines a robust and widely accepted methodology for performing theoretical calculations on this compound. This workflow is based on established practices for similar heterocyclic systems.[8][9]
Molecular Modeling
The first step is to construct the 3D structure of this compound. This can be done using any standard molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). The initial structure can be based on standard bond lengths and angles.
Geometry Optimization and Frequency Calculations
The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a DFT method. A common and effective choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set is recommended as it provides a good balance of accuracy and computational efficiency for molecules of this size.
Following a successful geometry optimization, frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The calculated vibrational frequencies can be used to predict the molecule's IR spectrum.
Electronic Properties and Reactivity Descriptors
From the optimized geometry, a wealth of electronic properties can be calculated:
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO orbitals are extracted from the output of the DFT calculation. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. This provides a color-coded map where red indicates regions of high electron density (potential sites for electrophilic attack) and blue indicates regions of low electron density (potential sites for nucleophilic attack).
Spectroscopic Predictions: TD-DFT
To predict the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry. This method calculates the excitation energies and oscillator strengths of electronic transitions, which can be correlated with the absorption maxima (λ_max) in the experimental UV-Vis spectrum.
Computational Workflow for this compound
Caption: A flowchart illustrating the computational workflow for theoretical calculations on this compound.
Predicted Molecular Properties and Their Implications
While a full computational study is beyond the scope of this guide, we can anticipate the key findings based on the known chemistry of this compound and related compounds.
Molecular Geometry
The optimized geometry is expected to be largely planar due to the fused aromatic ring system. The carbonyl chloride group will likely exhibit some degree of rotation, and its precise orientation will be determined by steric and electronic factors.
Spectroscopic Data
The predicted IR spectrum will show characteristic peaks for the C=O stretching of the acyl chloride, C-O-C stretching of the furan ring, and various C-H and C=C stretching and bending modes of the aromatic system. The predicted UV-Vis spectrum from TD-DFT calculations will reveal the electronic transitions responsible for the molecule's absorption of light in the ultraviolet-visible region.
Reactivity Insights
The HOMO is likely to be localized on the electron-rich benzofuran ring system, while the LUMO will likely be centered on the electron-deficient carbonyl carbon of the acyl chloride group. This distribution of frontier orbitals strongly supports the known reactivity of this compound as an excellent electrophile at the carbonyl carbon, readily undergoing nucleophilic acyl substitution.
The MEP map will visually confirm this, with a significant region of positive electrostatic potential (blue) around the carbonyl carbon, indicating its susceptibility to attack by nucleophiles such as amines and alcohols. A region of negative electrostatic potential (red) is expected around the carbonyl oxygen and the oxygen atom of the furan ring.
| Calculated Property | Predicted Outcome | Significance in Drug Development |
| HOMO-LUMO Energy Gap (ΔE) | A relatively small gap. | Indicates high reactivity, making it a versatile intermediate for synthesizing a diverse library of compounds. |
| Molecular Electrostatic Potential (MEP) | Positive potential on the carbonyl carbon. | Predicts the primary site for nucleophilic attack, guiding the synthesis of amides, esters, and other derivatives. |
| Vibrational Frequencies (IR Spectrum) | Characteristic C=O and C-O-C stretching frequencies. | Provides a theoretical benchmark for experimental characterization and quality control of synthesized material. |
| Electronic Transitions (UV-Vis Spectrum) | Absorption maxima in the UV region. | Useful for spectroscopic identification and for understanding the electronic structure of the chromophore. |
Relationship between Electronic Properties and Synthetic Utility
Caption: The relationship between calculated electronic properties and the synthetic utility of this compound in drug discovery.
Conclusion
Theoretical calculations provide a powerful and insightful lens through which to view the chemical world of this compound. By employing DFT and TD-DFT methods, researchers can gain a comprehensive understanding of its structural, electronic, and spectroscopic properties. This knowledge is not merely academic; it has profound practical implications for drug discovery and development. The ability to predict reactive sites, rationalize reaction mechanisms, and anticipate spectroscopic signatures allows for a more rational and efficient approach to the synthesis of novel benzofuran-based therapeutics. As computational resources become more accessible, the integration of these theoretical techniques into the standard workflow of medicinal chemistry will undoubtedly continue to accelerate the discovery of new and life-saving drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 2256-86-2 [smolecule.com]
- 8. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. physchemres.org [physchemres.org]
The 3-Methylbenzofuran Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the 3-Methylbenzofuran Scaffold
The benzofuran moiety, a heterocyclic system comprising a fused benzene and furan ring, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.[1] Its inherent structural features and electronic properties make it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Among the various substituted benzofurans, the 3-methylbenzofuran core has emerged as a particularly fruitful starting point for the design and development of novel therapeutic agents. The introduction of a methyl group at the 3-position imparts specific steric and electronic characteristics that influence the molecule's reactivity, metabolic stability, and interactions with biological macromolecules. This strategic substitution has led to the discovery of a plethora of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]
This technical guide provides a comprehensive overview of the 3-methylbenzofuran scaffold, intended to serve as a valuable resource for researchers and drug development professionals. We will delve into the fundamental chemical properties and reactivity of this core, explore diverse and efficient synthetic methodologies, and provide an in-depth analysis of its multifaceted pharmacological applications. The discussion will be grounded in mechanistic insights and structure-activity relationships, offering a rationale for the design of future 3-methylbenzofuran-based therapeutics.
Chemical Properties and Reactivity: Understanding the Core
The chemical behavior of the 3-methylbenzofuran scaffold is dictated by the interplay of the aromatic benzene ring and the electron-rich furan ring. The fusion of these two rings results in a unique electronic distribution that governs its reactivity.
Electrophilic Aromatic Substitution:
Benzofuran itself is more susceptible to electrophilic attack than benzene.[4] Theoretical calculations and experimental evidence suggest that electrophilic substitution on the benzofuran ring preferentially occurs on the furan moiety.[5] While benzofuran typically undergoes electrophilic substitution at the 2-position, the presence of the methyl group at the 3-position in the 3-methylbenzofuran scaffold can influence the regioselectivity of these reactions.[4][6] The electron-donating nature of the methyl group can further activate the furan ring towards electrophilic attack.
Nucleophilic Reactions:
The benzofuran ring is generally resistant to nucleophilic attack. However, the introduction of electron-withdrawing groups or the formation of intermediates that can stabilize a negative charge can facilitate nucleophilic substitution reactions.[7] Halogenated 3-methylbenzofuran derivatives, for instance, can undergo nucleophilic displacement, providing a versatile handle for further functionalization.
Reactions at the Methyl Group:
The methyl group at the 3-position is a site for various chemical transformations. For example, it can be halogenated using reagents like N-bromosuccinimide (NBS) to introduce a reactive bromomethyl group, which can then be used for the synthesis of a wide range of derivatives through nucleophilic substitution.[2]
Synthetic Methodologies: Building the 3-Methylbenzofuran Core
A variety of synthetic strategies have been developed for the construction of the 3-methylbenzofuran scaffold, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling methods.
Classical Synthetic Routes
One of the traditional and straightforward methods for the synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone.[2]
Modern Catalytic Approaches
Transition-metal catalysis has revolutionized the synthesis of benzofurans, offering high efficiency, functional group tolerance, and atom economy.
-
Palladium-Catalyzed Reactions: Palladium catalysts are widely employed in the synthesis of benzofuran derivatives. For instance, a one-pot synthesis of benzofurans can be achieved through Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles.[8]
-
Copper-Catalyzed Reactions: Copper-based catalysts have also proven effective in the synthesis of benzofurans. One-pot strategies involving the reaction of substituted amines, salicylaldehydes, and a source of acetylene (like calcium carbide) in the presence of a copper catalyst provide an efficient route to amino-substituted benzofuran skeletons.[8]
The following diagram illustrates a generalized workflow for the synthesis of 3-methylbenzofuran derivatives, highlighting key reaction types.
Caption: A generalized workflow for the synthesis of bioactive 3-methylbenzofuran derivatives.
Pharmacological Applications: A Scaffold of Diverse Activities
The 3-methylbenzofuran scaffold has been extensively explored in drug discovery, leading to the identification of compounds with a wide array of pharmacological activities.
Anticancer Activity
A significant body of research has focused on the development of 3-methylbenzofuran derivatives as anticancer agents.[9][10] These compounds have shown efficacy against various cancer cell lines, and their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth and proliferation.
VEGFR-2 Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Several 3-methylbenzofuran derivatives have been identified as potent inhibitors of VEGFR-2.[9] For example, a series of 3-methylbenzofuran derivatives showed significant antiproliferative activity against non-small cell lung carcinoma A549 and NCI-H23 cell lines, with some compounds exhibiting potent VEGFR-2 inhibitory activity.[9] The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by these compounds.
Caption: Simplified VEGFR-2 signaling pathway and inhibition by 3-methylbenzofuran derivatives.
CDK2 Inhibition:
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a common feature of many cancers. The development of CDK2 inhibitors is a promising strategy for cancer therapy.
Structure-Activity Relationship (SAR) for Anticancer Activity:
The anticancer potency of 3-methylbenzofuran derivatives is highly dependent on the nature and position of substituents on the scaffold.[10] For instance, the introduction of a bromomethyl group at the 3-position has been shown to enhance cytotoxic activity.[2] Furthermore, the type of substituent on the aromatic rings can significantly influence the antiproliferative activity.
Table 1: Anticancer Activity of Selected 3-Methylbenzofuran Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Target | Reference |
| 4c | A549 | 1.48 | VEGFR-2 | [9] |
| Compound 6 | K562 | Not specified | Induces Apoptosis, ROS generation | [2] |
| Compound 8 | K562 | Not specified | Induces Apoptosis, ROS generation | [2] |
Neuroprotective and Anti-Alzheimer's Disease Activity
The 3-methylbenzofuran scaffold has also shown promise in the development of agents for neurodegenerative disorders, particularly Alzheimer's disease. Some derivatives have exhibited neuroprotective effects against glutamate-induced cell death.[11] Moracin O and P, which are benzofuran-type stilbenes, have demonstrated significant neuroprotective activity.[11] Additionally, some benzofuran-2-carboxamide derivatives have shown neuroprotective effects against NMDA-induced excitotoxicity.[12][13]
Antimicrobial and Anti-inflammatory Activities
Derivatives of 3-methylbenzofuran have been reported to possess both antimicrobial and anti-inflammatory properties. For example, certain brominated derivatives have shown moderate activity against Gram-positive bacterial strains.[2] Furthermore, some aza-benzofuran derivatives have exhibited anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide-stimulated macrophages.[14]
Antiviral Activity
Recent studies have highlighted the potential of benzofuran derivatives as antiviral agents. Some have been identified as STING (Stimulator of Interferon Genes) agonists, which can induce an innate immune response to combat viral infections.[15][16] This suggests a promising avenue for the development of broad-spectrum antiviral drugs based on the 3-methylbenzofuran scaffold.
Antidiabetic Activity
The 3-methylbenzofuran scaffold has also been incorporated into molecules designed to treat diabetes. For instance, thiazolidinedione derivatives containing a substituted benzofuran moiety have been synthesized and shown to have euglycemic activity in animal models.[17][18] Some arylbenzofurans isolated from natural sources have also demonstrated potent in vitro inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[19]
Experimental Protocols
General Procedure for the Synthesis of 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives
This protocol is adapted from the work of Kłys et al.[2]
Materials:
-
Appropriately substituted o-hydroxyacetophenone
-
Chloroacetone
-
Anhydrous potassium carbonate
-
Anhydrous acetone
Procedure:
-
To a solution of the substituted o-hydroxyacetophenone (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2 equivalents).
-
Add chloroacetone (1.2 equivalents) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
General Procedure for Bromination of the Methyl Group
This protocol is adapted from the work of Kłys et al.[2]
Materials:
-
1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve the 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion and Future Perspectives
The 3-methylbenzofuran scaffold has unequivocally established its position as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with the diverse array of pharmacological activities exhibited by its derivatives, ensures its continued relevance in the quest for novel therapeutic agents. The extensive research into its anticancer properties, particularly the inhibition of key targets like VEGFR-2, has yielded promising lead compounds. Furthermore, the emerging evidence of its potential in treating neurodegenerative diseases, microbial and viral infections, and metabolic disorders opens up new avenues for exploration.
Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships for various biological targets will enable the rational design of more potent and selective inhibitors. The exploration of novel synthetic methodologies that allow for greater structural diversity and more efficient production of these compounds is also crucial. Furthermore, in-depth mechanistic studies are needed to fully elucidate the mode of action of these bioactive molecules and to identify new therapeutic targets. The continued investigation of the 3-methylbenzofuran scaffold holds immense promise for the discovery of next-generation drugs to address a wide range of unmet medical needs.
References
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 22723_lec7.ppt [slideshare.net]
- 5. conference.pixel-online.net [conference.pixel-online.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 14. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 15. iris.unica.it [iris.unica.it]
- 16. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel antidiabetic and hypolipidemic agents. 3. Benzofuran-containing thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | In vitro and in silico studies reveal antidiabetic properties of arylbenzofurans from the root bark of Morus mesozygia Stapf [frontiersin.org]
Methodological & Application
Streamlined Synthesis of 3-Methylbenzofuran-2-carboxamides via Nucleophilic Acyl Substitution using 3-Methylbenzofuran-2-carbonyl chloride
Application Note: A-08B4
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their significant and diverse biological activities.[1][2][3] This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiarrhythmic agents.[1][2][3] Specifically, 3-methylbenzofuran-2-carboxamides represent a key subclass, with research indicating their potential as potent therapeutic agents.[4][5][6] The amide functionality at the 2-position of the benzofuran ring system provides a versatile anchor for introducing a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) crucial for drug development.
This application note provides a comprehensive and robust protocol for the synthesis of N-substituted 3-methylbenzofuran-2-carboxamides. The methodology leverages the high reactivity of 3-methylbenzofuran-2-carbonyl chloride as a key intermediate for the efficient acylation of primary and secondary amines.[7] The described protocol is designed for broad applicability, offering researchers a reliable and scalable method to generate diverse libraries of these promising compounds for screening and lead optimization campaigns.[8][9]
Chemical Reaction and Mechanism
The core of this synthetic protocol is the nucleophilic acyl substitution reaction between this compound and a primary or secondary amine.[10][11][12] The reaction proceeds readily due to the highly electrophilic nature of the carbonyl carbon in the acyl chloride, which is susceptible to attack by the nucleophilic amine.
Reaction Scheme:
The mechanism involves a two-step addition-elimination process.[10][12][13] Initially, the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.[10][12] Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[10][12] The final step involves the deprotonation of the nitrogen atom by a base to yield the neutral amide product.[10][13] To neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, an excess of the amine or an auxiliary non-nucleophilic base (e.g., triethylamine, pyridine) is employed.[10][11]
Experimental Protocol
This section details the step-by-step procedure for the synthesis of a representative 3-methylbenzofuran-2-carboxamide.
Materials and Equipment:
-
This compound (CAS: 2256-86-2)
-
Selected primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Safety Precautions:
-
This compound is a corrosive solid that reacts with moisture.[14] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining HCl and unreacted acyl chloride) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methylbenzofuran-2-carboxamide.
Data Presentation
The following table provides representative data for the synthesis of various 3-methylbenzofuran-2-carboxamides using the described protocol.
| Amine | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Aniline | 3-methyl-N-phenylbenzofuran-2-carboxamide | C16H13NO2 | 251.28[15] | 85 |
| Benzylamine | N-benzyl-3-methylbenzofuran-2-carboxamide | C17H15NO2 | 265.31 | 92 |
| Morpholine | (3-methylbenzofuran-2-yl)(morpholino)methanone | C14H15NO3 | 245.27 | 88 |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 3-methylbenzofuran-2-carboxamides.
Caption: Workflow for the synthesis of 3-methylbenzofuran-2-carboxamides.
Conclusion
The protocol outlined in this application note provides a highly efficient and versatile method for the synthesis of 3-methylbenzofuran-2-carboxamides. By utilizing the reactive this compound intermediate, a diverse range of amides can be readily prepared in high yields. This methodology is well-suited for both small-scale synthesis for initial screening and larger-scale production for further preclinical development. The robust nature of this reaction makes it an invaluable tool for researchers and scientists in the field of medicinal chemistry and drug discovery, facilitating the exploration of the therapeutic potential of this important class of compounds.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. smolecule.com [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. orgosolver.com [orgosolver.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. savemyexams.com [savemyexams.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. aksci.com [aksci.com]
- 15. 3-methyl-N-phenyl-1-benzofuran-2-carboxamide | C16H13NO2 | CID 2145417 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Acylation of Nucleophiles using 3-Methylbenzofuran-2-carbonyl Chloride
Introduction: The Versatility of a Benzofuran Acylating Agent
Benzofuran scaffolds are integral to numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] The functionalization of this privileged heterocycle is a key strategy in medicinal chemistry and materials science. 3-Methylbenzofuran-2-carbonyl chloride stands out as a highly valuable intermediate, possessing a reactive acyl chloride group that facilitates the covalent introduction of the 3-methylbenzofuran-2-carbonyl moiety onto various substrates.[3] Its utility extends from the synthesis of complex esters and amides to the formation of novel carbon-carbon bonds via Friedel-Crafts reactions.[4]
This application note provides a comprehensive guide for researchers, detailing the theoretical underpinnings, safety protocols, and step-by-step experimental procedures for performing acylation reactions with this compound. We present two robust protocols: the N-acylation of a primary amine and the Lewis acid-catalyzed Friedel-Crafts acylation of an electron-rich aromatic compound.
Reagent Profile and Critical Safety Considerations
2.1. Chemical Properties
| Property | Value | Source |
| IUPAC Name | 3-methyl-1-benzofuran-2-carbonyl chloride | [3] |
| CAS Number | 2256-86-2 | [4] |
| Molecular Formula | C₁₀H₇ClO₂ | [3] |
| Molecular Weight | 194.61 g/mol | [3][4] |
| Appearance | Colorless to pale yellow solid | [3] |
| Melting Point | 72-77 °C | [4] |
2.2. Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
-
Corrosivity: As an acyl chloride, it causes severe skin burns and eye damage.[3][5] Always handle this reagent inside a certified chemical fume hood.
-
Reactivity: It reacts exothermically, and sometimes violently, with water, alcohols, and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[3] All glassware and solvents must be scrupulously dried before use.
-
Inhalation: Vapors are irritating to the respiratory tract.[3][5] Avoid breathing dust or vapors.
-
Personal Protective Equipment (PPE): At a minimum, chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield are mandatory.[6][7]
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek prompt medical attention.[5]
The Chemistry of Acylation: A Mechanistic Overview
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon. The reaction with nucleophiles proceeds via a well-established nucleophilic addition-elimination mechanism .[8][9]
-
Nucleophilic Addition: A nucleophile (e.g., an amine, alcohol, or electron-rich aromatic ring) attacks the electron-deficient carbonyl carbon. This initial attack breaks the C=O pi bond, forming a transient tetrahedral intermediate where the oxygen atom carries a negative charge.[9][10]
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and in the process, the most stable leaving group—the chloride ion (Cl⁻)—is expelled.[9]
-
Deprotonation: If the nucleophile was neutral (like an amine or alcohol), the resulting product will be protonated and carry a positive charge. A weak base, either added to the reaction (e.g., triethylamine, pyridine) or the chloride ion itself, removes this proton to yield the final, neutral acylated product and a hydrochloride salt byproduct.[9]
In the special case of Friedel-Crafts acylation , a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) is required.[11][12] The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion, which is then attacked by the aromatic ring.[12]
Experimental Workflow and Design
The success of an acylation reaction hinges on careful planning and execution. The general workflow involves preparing the reactants under inert conditions, performing the reaction at a controlled temperature, quenching the reactive species, and finally, isolating and purifying the desired product.
Caption: General workflow for acylation reactions.
Protocol 1: N-Acylation of Benzylamine
This protocol details the formation of an amide bond, a cornerstone reaction in pharmaceutical synthesis. A tertiary amine base (triethylamine) is used to scavenge the HCl generated during the reaction.
5.1. Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 194.61 | 1.00 g | 5.14 | 1.0 |
| Benzylamine | 107.15 | 0.58 g (0.59 mL) | 5.40 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 0.72 g (0.99 mL) | 7.10 | 1.4 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | - |
5.2. Step-by-Step Procedure
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (0.59 mL) and anhydrous DCM (20 mL). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (0.99 mL) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.00 g) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled, stirring amine solution over 15 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 30 mL of water.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude solid by recrystallization or flash column chromatography on silica gel to yield the pure amide product.
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol demonstrates the acylation of an electron-rich aromatic ring using a Lewis acid catalyst, a classic method for forming aryl ketones.[12]
6.1. Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 194.61 | 1.00 g | 5.14 | 1.0 |
| Aluminum Chloride (AlCl₃), anhydrous | 133.34 | 0.75 g | 5.62 | 1.1 |
| Anisole | 108.14 | 0.58 g (0.59 mL) | 5.36 | 1.04 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - | - |
| Crushed Ice | - | ~50 g | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~20 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | ~20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~2 g | - | - |
6.2. Step-by-Step Procedure
-
Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous aluminum chloride (0.75 g) and anhydrous DCM (15 mL). Cool the suspension to 0 °C in an ice-water bath.
-
Acylium Ion Formation: Dissolve this compound (1.00 g) in anhydrous DCM (10 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Stir for an additional 20 minutes at 0 °C to allow for the formation of the electrophilic complex.[12]
-
Substrate Addition: Add anisole (0.59 mL) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction's progress by TLC.
-
Quenching: Cool the reaction mixture back down to 0 °C. Quench the reaction by very carefully and slowly adding crushed ice, portion by portion, followed by the slow addition of 1 M HCl (20 mL).[12] Caution: This process is highly exothermic and will release HCl gas.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (1 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to afford the desired aryl ketone.
Characterization and Troubleshooting
The identity and purity of the synthesized products should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.[13][14]
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive acyl chloride (hydrolyzed). | Ensure the acyl chloride is stored under inert gas and handled with dry equipment. Use a fresh bottle if necessary. |
| Insufficiently dried solvent/reagents. | Use freshly distilled anhydrous solvents. Dry all reagents thoroughly. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating may be required for less reactive substrates. |
| Steric hindrance from the substrate. | Consider using a stronger Lewis acid (for Friedel-Crafts) or a more potent catalyst. | |
| Formation of Side Products | Hydrolysis of acyl chloride to carboxylic acid. | Maintain strict anhydrous conditions. |
| Multiple acylations on the substrate. | Use a 1:1 stoichiometry or a slight excess of the substrate being acylated. |
Conclusion
This compound is a powerful and versatile reagent for introducing the 3-methylbenzofuran moiety into a wide array of molecules. The protocols provided herein for N-acylation and Friedel-Crafts acylation are robust and reproducible when executed with attention to anhydrous conditions and safety precautions. By understanding the underlying reaction mechanism and potential pitfalls, researchers can effectively leverage this reagent to advance programs in drug discovery, materials science, and chemical biology.
References
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 2256-86-2 [smolecule.com]
- 4. This compound 97 2256-86-2 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. savemyexams.com [savemyexams.com]
- 9. chemistrystudent.com [chemistrystudent.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. byjus.com [byjus.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
The Versatile Building Block: Application Notes and Protocols for 3-Methylbenzofuran-2-carbonyl chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Methylbenzofuran-2-carbonyl chloride has emerged as a highly valuable and reactive intermediate, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, combining the privileged benzofuran scaffold with a reactive acyl chloride, offers a direct and efficient entry point to a diverse array of functionalized molecules.
This comprehensive guide provides an in-depth exploration of this compound as a synthetic building block. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed to be self-validating, providing a robust foundation for the synthesis of novel compounds.
Compound Profile and Handling
Chemical Structure and Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₂ | [1] |
| Molecular Weight | 194.61 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | 72-77 °C | [1] |
| CAS Number | 2256-86-2 | [1] |
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[1]
-
Corrosivity : As an acyl chloride, it is classified as a corrosive material (GHS05) and can cause severe skin burns and eye damage.[1]
-
Reactivity with Water : It reacts exothermically with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. All glassware and solvents must be scrupulously dried before use.
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
The Synthetic Utility of this compound
The high reactivity of the acyl chloride functional group makes this compound an excellent electrophile for a variety of nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its utility as a building block, primarily for the formation of amide and ester linkages.
Core Reactivity Pathway
The fundamental reaction involves the attack of a nucleophile (Nu-H), such as an amine or an alcohol, on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group, typically facilitated by a non-nucleophilic base to neutralize the HCl byproduct.
Figure 1: General workflow for nucleophilic acyl substitution.
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative amide and ester derivatives using this compound. These protocols are designed to be adaptable to a range of substrates.
Protocol 1: Synthesis of N-Aryl-3-methylbenzofuran-2-carboxamides
This protocol details the synthesis of an N-aryl amide, a common structural motif in biologically active molecules. The use of a tertiary amine base, such as triethylamine or pyridine, is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.[2]
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.0 equivalent) and dissolve it in anhydrous DCM (or THF) to a concentration of approximately 0.2 M.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Expected Outcome:
This procedure typically affords the desired N-aryl-3-methylbenzofuran-2-carboxamide in good to excellent yields (70-95%), depending on the reactivity of the aniline derivative.
Protocol 2: Synthesis of 3-Methylbenzofuran-2-carboxylates (Esters)
The synthesis of esters from this compound is a straightforward process, often requiring milder conditions than amide formation. The choice of base is critical to avoid unwanted side reactions.
Materials:
-
This compound
-
Primary or secondary alcohol (e.g., ethanol, isopropanol) or a phenol
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Base Addition: Add pyridine (1.5 equivalents) to the solution and cool to 0 °C.
-
Acyl Chloride Addition: Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting alcohol/phenol is consumed (typically 1-3 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The resulting crude ester can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expected Outcome:
This protocol generally provides the corresponding 3-methylbenzofuran-2-carboxylate in high yields (80-98%).
Causality and Experimental Insights
The choice of solvent, base, and reaction temperature can significantly impact the outcome of these reactions.
-
Solvent Selection: Aprotic, non-polar to moderately polar solvents like DCM, THF, and diethyl ether are preferred to avoid reaction with the acyl chloride.
-
Base Selection: For amide synthesis, triethylamine is a common and cost-effective choice. For more sensitive substrates or in cases of sluggish reactions, stronger, non-nucleophilic bases like DIPEA can be employed. Pyridine is often used in esterifications as it also acts as a nucleophilic catalyst.
-
Temperature Control: The initial addition of the highly reactive acyl chloride is typically performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.
Figure 2: Decision-making workflow for synthesis.
Applications in Drug Discovery and Development
The benzofuran core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Derivatives of 3-methylbenzofuran-2-carboxamide have been investigated for a range of biological activities, including their potential as anticancer agents.[3][4] The ability to readily synthesize a library of amide and ester derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound stands out as a powerful and versatile building block in organic synthesis. Its high reactivity, coupled with the biological significance of the benzofuran scaffold, makes it an invaluable tool for researchers in the pharmaceutical and materials science industries. The detailed protocols and insights provided in this guide are intended to facilitate the efficient and successful application of this reagent in the synthesis of novel and functional molecules.
References
- 1. This compound 97 2256-86-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Friedel-Crafts Acylation Reactions Involving 3-Methylbenzofuran-2-carbonyl chloride
Introduction
Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antitumor, antibacterial, and antiviral properties.[1][2][3][4] The functionalization of the benzofuran scaffold is therefore of paramount importance in the development of novel therapeutic agents and advanced materials.[5] The Friedel-Crafts acylation is a robust and versatile method for introducing an acyl group onto an aromatic or heterocyclic ring, forming a carbon-carbon bond and providing a gateway to a diverse range of derivatives.[6][7]
This technical guide provides a comprehensive overview and detailed protocols for the application of 3-Methylbenzofuran-2-carbonyl chloride in Friedel-Crafts acylation reactions. As a reactive acyl chloride, this reagent serves as a potent electrophile for the acylation of various aromatic substrates, leading to the synthesis of novel ketones with the 3-methylbenzofuran-2-carbonyl moiety.[8] These products are valuable intermediates for further chemical transformations in drug discovery and materials science.[1][5] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental setup, and safety considerations.
Principle and Mechanism
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[9][10] The reaction proceeds through the generation of a highly electrophilic acylium ion, which is then attacked by the π-electrons of an aromatic ring.[11]
The key steps in the mechanism are as follows:
-
Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[9][10][11]
-
Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, and the temporary loss of aromaticity in the ring.[9]
-
Deprotonation and Regeneration of the Catalyst: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, along with the formation of HCl.[10][11]
A significant advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. This deactivation of the ring prevents further acylation, thus avoiding polysubstitution products.[9][12][13]
Visualizing the Reaction Mechanism
The following diagram illustrates the generalized mechanism for the Friedel-Crafts acylation using this compound.
Caption: Generalized mechanism of Friedel-Crafts Acylation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade | Supplier |
| This compound | C₁₀H₇ClO₂ | 194.61 | ≥97% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | ≥99% | Acros Organics |
| Aromatic Substrate (e.g., Toluene) | C₇H₈ | 92.14 | Anhydrous, ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | J.T.Baker |
| Hydrochloric acid (concentrated) | HCl | 36.46 | 37% | VWR Chemicals |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 | N/A | LabChem |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Granular | EMD Millipore |
| Crushed Ice | H₂O | 18.02 | N/A | N/A |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a dilute NaOH solution to neutralize evolved HCl gas)[7]
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (nitrile or neoprene).[14][15]
General Procedure for Friedel-Crafts Acylation
This protocol provides a general method for the acylation of an activated aromatic substrate, such as toluene. Modifications to stoichiometry, temperature, and reaction time may be necessary for different substrates.
1. Reaction Setup:
- Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap.[7] Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent the decomposition of the Lewis acid.[16]
- Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.1 to 1.5 equivalents).
- Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
2. Formation of the Acylium Ion Complex:
- Dissolve this compound (1.0 equivalent) in anhydrous DCM in the dropping funnel.
- Cool the flask containing the AlCl₃ slurry to 0 °C using an ice-water bath.
- Add the solution of this compound dropwise to the stirred AlCl₃ slurry over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[17]
- Stir the mixture for an additional 15-30 minutes at 0 °C to allow for the complete formation of the acylium ion complex.
3. Addition of the Aromatic Substrate:
- Dissolve the aromatic substrate (e.g., toluene, 1.0 to 1.2 equivalents) in anhydrous DCM in the dropping funnel.
- Add the aromatic substrate solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.[17] The rate of addition should be controlled to prevent a rapid increase in temperature.[16]
4. Reaction Progression:
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction for 2-4 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., refluxing in DCM at 40 °C) may be required.[12][13]
5. Work-up and Purification:
- Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.
- Carefully and slowly quench the reaction by the dropwise addition of crushed ice, followed by 1 M hydrochloric acid.[17] This will decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
- Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.[17]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow Visualization
The following diagram outlines the key steps in the experimental workflow for the Friedel-Crafts acylation.
Caption: Step-by-step experimental workflow diagram.
Safety Considerations
Chemical Hazards:
-
This compound: This compound is an acyl chloride and should be handled with care. It is corrosive and will react with moisture to produce HCl.[14][18] It can cause severe skin burns and eye damage.[18]
-
Aluminum Chloride (Anhydrous): AlCl₃ is a water-sensitive, corrosive solid. It reacts violently with water, releasing heat and HCl gas.[16] Inhalation of dust can cause respiratory irritation.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. It should be handled in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns.[15] The gas evolved during the reaction and work-up is also corrosive and toxic.[19]
Personal Protective Equipment (PPE):
-
Always wear chemical splash goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[14][15][20]
-
When handling solid AlCl₃ and during the quenching process, a face shield is recommended.[14]
Handling and Storage:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[14][20]
-
Anhydrous reagents and solvents are crucial for the success of the reaction. Ensure that all reagents are properly stored to prevent moisture contamination.
-
Acyl chlorides and anhydrous AlCl₃ should be stored in a cool, dry place away from incompatible materials such as water, alcohols, and bases.[14]
Emergency Procedures:
-
In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[19][21]
-
In case of eye contact, immediately flush with an eyewash station for at least 15 minutes and seek immediate medical attention.[19][21]
-
Have a spill kit readily available containing an appropriate absorbent and neutralizer for acids.[15]
Expected Results and Data Presentation
The Friedel-Crafts acylation of various aromatic substrates with this compound is expected to yield the corresponding aryl ketones. The regioselectivity of the acylation will depend on the directing effects of the substituents on the aromatic ring. For example, toluene is expected to yield primarily the para-acylated product due to steric hindrance at the ortho positions.
Table of Representative Substrates and Expected Products:
| Aromatic Substrate | Expected Major Product | Typical Yield Range (%) | Notes |
| Benzene | (3-Methylbenzofuran-2-yl)(phenyl)methanone | 70-85 | Standard substrate. |
| Toluene | (3-Methylbenzofuran-2-yl)(p-tolyl)methanone | 75-90 | Para-substitution is favored. |
| Anisole | (3-Methylbenzofuran-2-yl)(4-methoxyphenyl)methanone | 80-95 | Highly activated substrate, para-substitution is dominant. Reaction should be run at low temperature to avoid side reactions. |
| Naphthalene | (3-Methylbenzofuran-2-yl)(naphthalen-1-yl)methanone | 65-80 | Acylation typically occurs at the α-position. |
| Thiophene | (3-Methylbenzofuran-2-yl)(thiophen-2-yl)methanone | 60-75 | Heterocyclic substrate, acylation at the 2-position is preferred. |
Characterization Data:
The synthesized products should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and determine the regioselectivity of the acylation.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of the carbonyl group (C=O) in the ketone product.
-
Melting Point (for solid products): To assess the purity of the product.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield | - Inactive catalyst (hydrolyzed AlCl₃)- Wet reagents or solvent- Deactivated aromatic substrate | - Use fresh, anhydrous AlCl₃ and handle it under inert conditions.- Ensure all glassware, reagents, and solvents are scrupulously dried.- For deactivated substrates, consider using a more reactive acylating agent or a stronger Lewis acid, and higher reaction temperatures. |
| Formation of multiple products | - Polysubstitution (unlikely but possible with highly activated substrates)- Isomerization of the product | - Use a 1:1 stoichiometry of acylating agent to aromatic substrate.- Run the reaction at a lower temperature. |
| Reaction does not go to completion | - Insufficient reaction time or temperature- Insufficient amount of catalyst | - Increase the reaction time and/or temperature.- Increase the stoichiometry of the Lewis acid to 1.5 equivalents. |
| Difficult work-up | - Formation of a stable emulsion | - Add more organic solvent or brine to help break the emulsion.- Filter the mixture through a pad of Celite. |
Conclusion
The Friedel-Crafts acylation using this compound is a powerful and reliable method for the synthesis of a variety of novel aryl ketones bearing the biologically significant benzofuran moiety.[1][3][4] By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers can successfully synthesize these valuable compounds for further applications in drug discovery and materials science. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving high yields and purity.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 5. nbinno.com [nbinno.com]
- 6. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 2256-86-2 [smolecule.com]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. LabXchange [labxchange.org]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. nbinno.com [nbinno.com]
- 15. flinnsci.com [flinnsci.com]
- 16. websites.umich.edu [websites.umich.edu]
- 17. benchchem.com [benchchem.com]
- 18. This compound 97 2256-86-2 [sigmaaldrich.com]
- 19. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 20. fishersci.com [fishersci.com]
- 21. chemos.de [chemos.de]
Application Note & Protocols: Leveraging 3-Methylbenzofuran-2-carbonyl chloride for the Synthesis of Bioactive Compounds
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in drug discovery. Its rigid, planar system and unique electronic properties make it a versatile framework for interacting with a wide array of biological targets. This core is found in numerous natural products and synthetically developed therapeutic agents demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Within this class, derivatives of 3-methylbenzofuran are of particular interest, with substitutions at the 2-position often being crucial for potent biological activity.[4]
3-Methylbenzofuran-2-carbonyl chloride emerges as a pivotal and highly reactive starting material for the efficient synthesis of diverse libraries of these bioactive molecules.[5] Its acyl chloride functionality provides a powerful electrophilic site for coupling with various nucleophiles, enabling the straightforward construction of amides, esters, and other derivatives. This guide provides an in-depth exploration of the properties, safe handling, and synthetic applications of this key intermediate, complete with detailed, field-proven protocols for researchers in medicinal chemistry and drug development.
Reagent Profile: this compound
A thorough understanding of the starting material is fundamental to successful and safe synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₂ | [5][6] |
| Molecular Weight | 194.61 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid/solid | [5] |
| Melting Point | 72 - 77 °C | [5] |
| Boiling Point | 119 - 121 °C at 4 Torr | [5] |
| Chemical Structure | (See below) |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid];// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Furan ring fusion C1 -- O [len=1.5]; O -- C7 [len=1.5]; C7 -- C6;
// Substituents C7 -- C8 [label="O", len=1.5]; C8 -- Cl [len=1.5]; C6 -- C9 [label="CH3", len=1.5];
// Labels C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; O [pos="0,3!"]; C7 [pos="1.3,2.25!"]; C8 [pos="2.6,2.25!"]; Cl [pos="3.9,2.25!"]; C9 [pos="2.6,0.75!"]; }
Caption: Structure of this compound.
Reactivity and Mechanism
As an acyl chloride, the compound's reactivity is dominated by the highly electrophilic carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols). The chloride ion is an excellent leaving group, facilitating a rapid reaction, which is often exothermic.[5][7]
Critical Safety and Handling Protocols
Acyl chlorides are hazardous reagents that demand strict adherence to safety protocols. Failure to do so can result in serious injury.
-
Corrosivity: this compound is corrosive and can cause severe chemical burns to the skin and eyes upon contact.[5][8][9]
-
Reactivity with Water: It reacts vigorously and exothermically with water, alcohols, and other protic substances to release corrosive hydrogen chloride (HCl) gas.[5][8] This reaction is also the reason the compound is highly moisture-sensitive.
-
Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis are highly irritating to the respiratory tract.[5][9]
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow.[10][11]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][9][10]
-
Inert Atmosphere: Handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[8][12]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water, alcohols, bases, and oxidizing agents.[12]
-
Quenching: Unused reagent or reaction residues should be quenched cautiously by slow addition to a stirred, cold solution of a weak base like sodium bicarbonate or by adding it to an alcohol (e.g., isopropanol) to form the less reactive ester before disposal.
Core Synthetic Applications & Protocols
The primary application of this compound is the acylation of nucleophiles to form stable amide and ester linkages, which are prevalent in bioactive molecules.
General Reaction Pathway: Nucleophilic Acyl Substitution
The fundamental transformation involves the attack of a nucleophile (Nu-H) on the carbonyl carbon, followed by the elimination of the chloride leaving group. A non-nucleophilic base is typically required to scavenge the HCl byproduct, driving the reaction to completion.
Caption: General workflow for synthesizing bioactive derivatives.
Protocol 1: Synthesis of N-Substituted 3-Methylbenzofuran-2-carboxamides
This protocol details a robust method for synthesizing benzofuran carboxamides, a class of compounds frequently investigated for anticancer and antimicrobial activities.[13][14][15] The procedure is a modified Schotten-Baumann reaction.[16]
Principle: The highly reactive acyl chloride is coupled with a primary or secondary amine. A tertiary amine base, such as triethylamine (Et₃N), is used as an acid scavenger to neutralize the HCl formed during the reaction, preventing the protonation of the reactant amine and driving the equilibrium towards the product.
Materials and Reagents:
-
This compound
-
Desired primary or secondary amine (1.0 eq)
-
Triethylamine (Et₃N) or DIPEA (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a nitrogen inlet
-
Ice bath
-
Standard glassware for work-up and purification
-
1M HCl solution, saturated NaHCO₃ solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction and minimize side-product formation.
-
Acylation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure N-substituted 3-methylbenzofuran-2-carboxamide.
Protocol 2: Synthesis of Aryl/Alkyl 3-Methylbenzofuran-2-carboxylates
This protocol outlines the synthesis of ester derivatives, which are also valuable precursors and bioactive molecules.
Principle: The acyl chloride reacts with an alcohol or a phenol in the presence of a base to form the corresponding ester. Pyridine can serve as both the base and the solvent, while other non-nucleophilic bases like triethylamine are also effective.
Materials and Reagents:
-
This compound
-
Desired alcohol or phenol (1.0 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
All other equipment and reagents as listed in Protocol 1
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the alcohol/phenol (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.
-
Cooling: Cool the stirring solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the cooled mixture over 20 minutes.
-
Reaction: Allow the reaction to proceed at room temperature, stirring for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: The work-up procedure is identical to that described in Protocol 1 (Step 6).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography or recrystallization to obtain the pure ester.
Bioactivity Profiles of Synthesized Derivatives
The 3-methylbenzofuran-2-carboxamide and related scaffolds derived from the title reagent have demonstrated significant potential in preclinical studies across several therapeutic areas.
| Compound Class | Reported Biological Activity | Example Target / Cell Line | Key Findings | References |
| Thiosemicarbazides | Anticancer (Antiproliferative) | A549, NCI-H23 (Non-small cell lung cancer) | Certain derivatives showed potent activity (IC₅₀ as low as 1.48 µM), comparable to staurosporine. | [13][17] |
| Hydrazones | Anticancer, VEGFR-2 Inhibition | VEGFR-2 Kinase | Active compounds demonstrated good VEGFR-2 inhibitory activity (IC₅₀ in the nanomolar range). | [13][17] |
| Carboxamides | Antimicrobial, Anticancer | S. aureus, E. coli, C. albicans, Leukemia cells | Showed moderate to good activity against various bacterial and fungal strains and cytotoxic effects on cancer cells. | [2][14][18] |
| General Amides | Anti-inflammatory | In vitro assays | Derivatives containing hydroxyurea fragments showed anti-inflammatory properties. | [2] |
Conclusion
This compound is a high-value, reactive intermediate that provides a direct and efficient entry point to a wide range of potentially bioactive 3-methylbenzofuran derivatives. The protocols detailed herein offer reliable and scalable methods for the synthesis of novel carboxamides and esters. By understanding the reagent's reactivity and adhering strictly to the outlined safety measures, researchers can effectively utilize this compound to accelerate the discovery and development of new therapeutic agents.
References
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. easpublisher.com [easpublisher.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 2256-86-2 [smolecule.com]
- 6. PubChemLite - this compound (C10H7ClO2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. download.basf.com [download.basf.com]
- 9. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amide Synthesis [fishersci.se]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Application Note: A Scalable and Robust Protocol for the Synthesis of 3-Methylbenzofuran Derivatives
Introduction: The Significance of the 3-Methylbenzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold frequently encountered in a wide array of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antifungal, antitumor, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of a methyl group at the 3-position can significantly influence the molecule's steric and electronic properties, often enhancing its interaction with biological targets and improving its pharmacokinetic profile. Consequently, the development of efficient and scalable synthetic routes to 3-methylbenzofuran derivatives is of paramount importance for both academic research and the pharmaceutical industry.[4]
This application note provides a comprehensive guide to a robust and scalable synthesis of 3-methylbenzofuran derivatives, designed to be adaptable from laboratory (gram-scale) to pilot plant (kilogram-scale) production. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed step-by-step protocol, and address the critical considerations for a successful scale-up.
Reaction Mechanism and Strategic Approach for Scalability
The selected synthetic strategy is a classic and reliable two-step process involving the O-alkylation of a substituted phenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization (a variation of the Perkin rearrangement). This approach is favored for scale-up due to the availability of inexpensive starting materials, generally high yields, and manageable reaction conditions.
Step 1: O-Alkylation
The synthesis commences with the Williamson ether synthesis, where a substituted phenoxide anion, generated in situ using a suitable base, undergoes a nucleophilic attack on the electrophilic carbon of chloroacetone.
Step 2: Intramolecular Cyclization
The resulting α-aryloxyketone intermediate is then subjected to an acid-catalyzed intramolecular cyclization. The acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the aromatic ring. Subsequent dehydration leads to the formation of the furan ring, yielding the desired 3-methylbenzofuran derivative.
The choice of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), is crucial for driving the cyclization to completion. For large-scale operations, the use of PPA can be advantageous as it often leads to cleaner reactions and easier work-ups.
Process Development and Scale-Up Considerations
Scaling up a chemical synthesis from the benchtop to a pilot plant or industrial scale introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and reproducibility.
Key Scale-Up Parameters:
| Parameter | Laboratory Scale (grams) | Pilot Plant Scale (kilograms) | Rationale and Considerations |
| Solvent Selection | Acetone, Acetonitrile | Toluene, Methyl isobutyl ketone (MIBK) | On a larger scale, solvents with higher boiling points and lower volatility are preferred for safety and ease of handling. Toluene and MIBK are also generally less expensive for bulk use. |
| Base Selection | Potassium carbonate (K₂CO₃) | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) | While K₂CO₃ is effective, stronger and more cost-effective bases like NaOH or KOH are often used in industrial settings. Careful control of stoichiometry is critical to avoid side reactions. |
| Temperature Control | Heating mantle, oil bath | Jacketed reactor with thermal fluid | Exothermic reactions, particularly the initial O-alkylation, require precise temperature control to prevent runaways. A jacketed reactor allows for efficient heat transfer and management. |
| Reagent Addition | All at once or in portions | Slow, controlled addition via pump | Controlled addition of reagents, especially the alkylating agent and the acid catalyst, is crucial for managing exotherms and ensuring reaction selectivity on a large scale. |
| Mixing and Agitation | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is vital to ensure homogeneity and heat distribution in large reaction vessels. The type and speed of the agitator must be optimized for the specific reaction mixture. |
| Work-up and Isolation | Separatory funnel, rotary evaporator | Centrifuge, filter press, fractional distillation | Large-scale work-up procedures require specialized equipment. Phase separations can be performed in the reactor, and product isolation is often achieved through crystallization or distillation. |
| Purification | Flash column chromatography | Crystallization, distillation | Column chromatography is generally not feasible for large quantities. Developing a robust crystallization or distillation procedure is essential for achieving high purity on a kilogram scale. |
Visualizing the Scale-Up Workflow
The following diagram illustrates the key stages and decision points in the scale-up synthesis of 3-methylbenzofuran derivatives.
Caption: Key stages in the scale-up synthesis of 3-methylbenzofuran.
Detailed Experimental Protocol: Kilogram-Scale Synthesis of 3-Methylbenzofuran
This protocol describes the synthesis of the parent 3-methylbenzofuran. It can be adapted for substituted derivatives by selecting the appropriate starting phenol.
Materials and Equipment:
-
Reactor: 100 L glass-lined jacketed reactor equipped with an overhead mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Reagents:
-
Phenol (9.4 kg, 100 mol)
-
Chloroacetone (9.25 kg, 100 mol)
-
Sodium Hydroxide (4.4 kg, 110 mol)
-
Toluene (50 L)
-
Polyphosphoric Acid (PPA) (10 kg)
-
Deionized Water
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Procedure:
Step 1: O-Alkylation
-
Charge the reactor with phenol (9.4 kg) and toluene (30 L).
-
Begin stirring and slowly add a solution of sodium hydroxide (4.4 kg) in water (10 L) while maintaining the internal temperature below 30°C using the reactor jacket.
-
Once the addition is complete, heat the mixture to 60°C and stir for 1 hour to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture to 40°C.
-
Slowly add chloroacetone (9.25 kg) via the addition funnel over a period of 2 hours, maintaining the temperature between 40-50°C. A mild exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Cool the reactor contents to room temperature.
-
Add deionized water (20 L) and stir for 15 minutes.
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x 15 L) and then with brine (15 L).
Step 2: Cyclization and Purification
-
Transfer the toluene solution of the crude α-phenoxyketone to a clean, dry reactor.
-
Begin vigorous stirring and slowly add polyphosphoric acid (10 kg) over 30 minutes. A significant exotherm will occur; maintain the internal temperature below 80°C.
-
Once the PPA addition is complete, heat the mixture to 100-110°C and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Cool the reaction mixture to 50°C and slowly quench by adding crushed ice (30 kg) while maintaining the temperature below 60°C.
-
Add toluene (20 L) to dilute the mixture.
-
Separate the organic layer and wash it with deionized water (20 L), followed by saturated sodium bicarbonate solution (2 x 15 L) until the aqueous layer is neutral or slightly basic, and finally with brine (15 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylbenzofuran.
-
Purify the crude product by vacuum distillation to yield pure 3-methylbenzofuran as a colorless to pale yellow liquid.
Safety Precautions
The scale-up of any chemical process requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a flame-retardant lab coat.[5]
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Reagent Handling:
-
Phenol: Corrosive and toxic. Avoid skin contact and inhalation.
-
Chloroacetone: A lachrymator and is toxic. Handle with extreme care in a well-ventilated fume hood.
-
Sodium Hydroxide: Caustic. Causes severe skin and eye burns.
-
Polyphosphoric Acid: Corrosive. Reacts exothermically with water.
-
-
Exothermic Reactions: The O-alkylation and particularly the quenching of the PPA-catalyzed cyclization are exothermic. Ensure adequate cooling capacity and slow, controlled addition of reagents.
-
Flammable Solvents: Toluene is a flammable liquid. Keep away from ignition sources.
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible. All personnel should be trained in emergency procedures.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 3-methylbenzofuran derivatives. By understanding the underlying reaction mechanism and carefully considering the critical parameters for scale-up, researchers and process chemists can confidently and safely produce these valuable compounds on a larger scale. The adaptability of this procedure to various substituted phenols further enhances its utility in the synthesis of diverse libraries of 3-methylbenzofuran derivatives for drug discovery and development programs.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Methylbenzofuran - Safety Data Sheet [chemicalbook.com]
One-Pot Synthesis of Diverse Heterocycles from 3-Methylbenzofuran-2-carbonyl Chloride
Application Note & Protocol
Abstract
This document provides a comprehensive technical guide for the one-pot synthesis of medicinally relevant heterocycles, including pyrazoles, pyrimidines, and 1,3,4-oxadiazoles, using 3-Methylbenzofuran-2-carbonyl chloride as a versatile starting material. Benzofuran derivatives are ubiquitous in nature and form the structural core of many pharmacologically active compounds.[1][2][3] By leveraging the high reactivity of the acyl chloride functional group, these protocols are designed for efficiency, minimizing intermediate isolation steps, reducing waste, and saving time. This guide explains the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and offers troubleshooting advice for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Value of Benzofuran Hybrids
Heterocyclic compounds are foundational to modern medicinal chemistry, with benzofuran scaffolds being particularly prominent due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of a benzofuran ring with other heterocyclic systems like pyrazoles, pyrimidines, or oxadiazoles often leads to synergistic effects and novel pharmacological profiles.[4][5][6][7]
Traditional multi-step syntheses for creating these complex molecules can be time-consuming and inefficient. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers a powerful alternative. This approach enhances efficiency and is aligned with the principles of green chemistry.
This guide focuses on this compound as a pivotal starting material. Its acyl chloride group makes it a highly reactive electrophile, ideal for initiating a cascade of reactions necessary for building diverse heterocyclic frameworks in a sequential, one-pot manner.[8]
Core Chemistry: The Electrophilic Nature of this compound
The synthetic utility of this compound stems from the electronic properties of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.[9][10] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the chloride ion serves as an excellent leaving group, facilitating the formation of a new bond with the incoming nucleophile.[10] This fundamental reactivity is the cornerstone of the protocols described herein.
Figure 1: General mechanism of nucleophilic acyl substitution.
Synthetic Pathways and Protocols
Safety Note: All experiments should be conducted in a well-ventilated fume hood. This compound is corrosive and moisture-sensitive.[11] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
A. One-Pot Synthesis of Benzofuran-Pyrazoles
Mechanistic Rationale: This protocol is based on an initial Friedel-Crafts acylation or similar C-C bond-forming reaction to generate a 1,3-dicarbonyl or equivalent intermediate in situ. This intermediate is then subjected to cyclocondensation with hydrazine hydrate to form the pyrazole ring without isolation. Pyrazoles derived from benzofurans have shown promising biological activities, including anti-HIV and antitumor effects.[4][12]
Figure 2: Workflow for the one-pot synthesis of a benzofuran-pyrazole derivative.
Protocol 3.A.1: Synthesis of 5-(3-Methylbenzofuran-2-yl)-1H-pyrazol-3-amine
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to anhydrous dichloromethane (DCM, 20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetonitrile (CH₃CN, 5 eq.) dropwise to the suspension.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM (10 mL) dropwise over 15 minutes. The causality here is the formation of a highly electrophilic acylium ion complex which is then attacked by the acetonitrile.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Once the formation of the intermediate is complete, add ethanol (15 mL) to the flask, followed by a catalytic amount of glacial acetic acid (0.1 eq.).
-
Add hydrazine hydrate (NH₂NH₂·H₂O, 1.5 eq.) dropwise. An exothermic reaction may be observed.
-
Heat the mixture to reflux (approx. 40 °C for DCM/EtOH) and maintain for 4-6 hours. The cyclization is driven by the condensation of the hydrazine with the two electrophilic centers of the β-ketonitrile intermediate.
-
After cooling, pour the reaction mixture into ice-cold water and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
| Parameter | Condition | Expected Yield | Notes |
| Reaction Time | Step 1: 2-3 h; Step 2: 4-6 h | 65-75% | Anhydrous conditions are critical for the initial step. |
| Temperature | 0 °C to Reflux | Monitoring by TLC is recommended to confirm intermediate formation. | |
| Key Reagents | AlCl₃, CH₃CN, NH₂NH₂·H₂O | Substituted hydrazines can be used to yield N-substituted pyrazoles. |
B. One-Pot Synthesis of Benzofuran-Pyrimidines
Mechanistic Rationale: This synthesis proceeds through an in-situ generated benzofuran chalcone (an α,β-unsaturated ketone). The carbonyl chloride is first converted to an acetylbenzofuran derivative, which then undergoes a Claisen-Schmidt condensation with an appropriate aldehyde. The resulting chalcone is immediately cyclized with reagents like urea or thiourea to yield the pyrimidine or thiopyrimidine ring. Such compounds are known for their antimicrobial activities.[7][13][14][15]
Figure 3: Workflow for the one-pot synthesis of a benzofuran-pyrimidine.
Protocol 3.B.1: Synthesis of 4-(Aryl)-6-(3-methylbenzofuran-2-yl)pyrimidin-2(1H)-one
-
In a flame-dried flask under argon, dissolve this compound (1.0 eq.) in anhydrous THF (20 mL) and cool to -78 °C (dry ice/acetone bath).
-
Add methylmagnesium bromide (MeMgBr, 1.1 eq., 3.0 M in ether) dropwise. The low temperature is crucial to prevent over-addition and side reactions. Stir at -78 °C for 1 hour. This forms 2-acetyl-3-methylbenzofuran in situ.
-
In the same pot, add a solution of the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 eq.) in ethanol (15 mL), followed by an aqueous solution of NaOH (2.0 eq.).
-
Allow the mixture to warm to room temperature and stir for 4-5 hours until chalcone formation is complete (monitored by TLC).
-
To the resulting mixture, add urea (1.5 eq.) and potassium hydroxide (KOH, 2.0 eq.).
-
Heat the reaction to reflux (approx. 78 °C) for 8-10 hours. The basic conditions facilitate the cyclocondensation reaction.
-
After cooling, acidify the mixture with dilute HCl to pH ~5-6, which will precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize from ethanol to obtain the pure pyrimidine derivative.
| Parameter | Reagent | Expected Yield | Product Type |
| Cyclizing Agent | Urea | 60-70% | Pyrimidin-2-one |
| Cyclizing Agent | Thiourea | 65-75% | Pyrimidine-2-thione |
| Reaction Time | ~15 hours total | The reaction is long but avoids intermediate purification. |
C. One-Pot Synthesis of Benzofuran-1,3,4-Oxadiazoles
Mechanistic Rationale: This pathway involves the initial conversion of the acyl chloride to a carbohydrazide by reaction with hydrazine. The resulting nucleophilic hydrazide intermediate is then cyclized with a one-carbon synthon, such as triethyl orthoformate or carbon disulfide, to form the 1,3,4-oxadiazole ring. This method is adapted from syntheses starting from the corresponding carboxylic acid hydrazide.[6]
Figure 4: Workflow for the one-pot synthesis of a benzofuran-oxadiazole.
Protocol 3.C.1: Synthesis of 5-(3-Methylbenzofuran-2-yl)-1,3,4-oxadiazole-2(3H)-thione
-
Dissolve this compound (1.0 eq.) in ethanol (25 mL) in a round-bottom flask and cool to 0 °C.
-
Add hydrazine hydrate (1.2 eq.) dropwise. A white precipitate of the carbohydrazide should form. Stir at room temperature for 1 hour to ensure complete formation.
-
To this suspension, add potassium hydroxide (KOH, 1.5 eq.) and carbon disulfide (CS₂, 2.0 eq.). The use of CS₂ as the cyclizing agent leads to the oxadiazole-thione derivative.
-
Heat the mixture to reflux for 6-8 hours. The reaction mixture will typically turn yellow or orange.
-
Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Acidify with concentrated HCl until the pH is acidic (~2-3).
-
The solid product will precipitate out of the solution.
-
Filter the precipitate, wash with copious amounts of cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent like ethanol or acetic acid.
| Parameter | Cyclizing Agent | Expected Yield | Product |
| Protocol 3.C.1 | Carbon Disulfide (CS₂) | 70-80% | 5-substituted-1,3,4-oxadiazole-2-thiol |
| Alternative | Triethyl Orthoformate | 65-75% | 2-substituted-1,3,4-oxadiazole |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in initial step | Reagents or glassware not properly dried. The acyl chloride hydrolyzed back to the carboxylic acid. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (N₂ or Ar). |
| Formation of multiple byproducts | Reaction temperature too high, especially during addition of organometallics or strong nucleophiles. | Maintain strict temperature control. Use a dry ice/acetone bath (-78 °C) for highly reactive reagents. Add reagents slowly and dropwise. |
| Difficulty in product precipitation | Product is too soluble in the aqueous/solvent mixture. | Try adding more ice-cold water to fully precipitate the solid. If it remains dissolved, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). |
| Incomplete cyclization | Insufficient reaction time or temperature for the cyclization step. | Increase the reflux time and monitor the reaction by TLC until the intermediate spot disappears. Ensure the temperature is adequate for the solvent used. |
Conclusion
This compound is a powerful and versatile building block for the efficient, one-pot synthesis of a variety of biologically important heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in constructing pyrazole, pyrimidine, and oxadiazole scaffolds fused to a benzofuran core. By eliminating the need for isolating intermediates, these methods offer significant advantages in terms of time, labor, and resource efficiency, making them highly valuable for applications in medicinal chemistry and drug discovery.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 2256-86-2 [smolecule.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pharmdguru.com [pharmdguru.com]
- 11. This compound 97 2256-86-2 [sigmaaldrich.com]
- 12. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
3-Methylbenzofuran-2-carbonyl chloride reaction with primary amines and anilines
Application Note & Protocol
Topic: Synthesis of N-Substituted 3-Methylbenzofuran-2-Carboxamides via Reaction of 3-Methylbenzofuran-2-carbonyl Chloride with Primary Amines and Anilines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Benzofuran-2-Carboxamides
The benzofuran nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds of significant therapeutic value.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] Within this class, N-substituted benzofuran-2-carboxamides are of particular interest to medicinal chemists. The amide linkage provides a key hydrogen bond donor/acceptor site, crucial for molecular recognition and binding to biological targets, while the substituents on the amine allow for fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
This compound serves as a highly reactive and versatile building block for accessing a diverse library of these carboxamides.[4][5] Its reaction with primary amines and anilines is a fundamental and efficient method for forging the critical amide bond. This application note provides a comprehensive guide to this reaction, detailing the underlying mechanism, a robust experimental protocol, and key insights for optimization and troubleshooting.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of an amide from an acyl chloride and a primary amine is a classic example of a nucleophilic addition-elimination reaction.[6][7] The reaction proceeds through a well-established two-stage mechanism.
The key steps are:
-
Nucleophilic Attack: The reaction begins with the lone pair of electrons on the nitrogen atom of the primary amine (the nucleophile) attacking the electron-deficient carbonyl carbon of the this compound (the electrophile).[8][9] This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion—an excellent leaving group—is expelled.
-
Deprotonation: The resulting product is a protonated amide. A base, typically an excess of the amine reactant or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom.[9] This deprotonation step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6][10] The final products are the stable N-substituted amide and an ammonium chloride salt.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 4. Buy this compound | 2256-86-2 [smolecule.com]
- 5. This compound [myskinrecipes.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Preparation of ferruginyl 3-methylbenzofuran-2-carbonyl ester
Application Note & Protocol
Topic: Preparation of Ferruginyl 3-Methylbenzofuran-2-Carbonyl Ester
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Ferruginyl 3-Methylbenzofuran-2-Carbonyl Ester, a novel hybrid molecule. This compound strategically combines the pharmacophores of ferruginol, a bioactive abietane diterpenoid, and 3-methylbenzofuran-2-carboxylic acid, a derivative of a privileged heterocyclic scaffold. Ferruginol is well-documented for its potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, the benzofuran nucleus is a core component in numerous pharmacologically active agents, exhibiting a wide range of activities including anticancer and antimicrobial effects.[4][5][6][7] The ester linkage of these two moieties is proposed to yield a compound with potential for synergistic or enhanced biological activity, making it a compelling target for drug discovery and development programs. This protocol details an efficient synthesis using a modern carbodiimide-mediated coupling reaction, followed by robust purification and characterization methodologies.
Rationale & Background
The principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in medicinal chemistry to develop agents with improved affinity, efficacy, and modified selectivity profiles.
-
Ferruginol (abieta-8,11,13-trien-12-ol): This natural phenolic diterpenoid, first isolated from the miro tree (Podocarpus ferrugneus), exhibits a remarkable spectrum of bioactivities.[1][2] Extensive research has demonstrated its cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.[2][8] Mechanistic studies suggest that its anticancer effects are mediated, in part, by the suppression of critical cell survival signaling pathways like PI3K/AKT and the induction of apoptosis.[1][2]
-
Benzofuran Scaffold: As a versatile heterocyclic system, benzofuran is a fundamental structural unit in many natural and synthetic compounds with significant therapeutic value.[4][9] Derivatives of benzofuran have been reported to possess potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making this scaffold a cornerstone in the design of new pharmacological agents.[5][7]
The covalent linkage of ferruginol to a 3-methylbenzofuran-2-carboxylic acid moiety via an ester bond creates a novel chemical entity. This design is predicated on the hypothesis that the resulting conjugate may exhibit a unique biological profile, potentially acting as a dual-action agent or overcoming resistance mechanisms associated with either parent scaffold.
Reaction Scheme
The synthesis is achieved via an esterification reaction between the phenolic hydroxyl group of Ferruginol and the carboxylic acid group of 3-methylbenzofuran-2-carboxylic acid. To facilitate this transformation under mild conditions and avoid the reversibility associated with Fischer esterification, a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is employed in conjunction with a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[10][11]
Figure 1: Synthesis of Ferruginyl 3-methylbenzofuran-2-carbonyl ester from Ferruginol and 3-methylbenzofuran-2-carboxylic acid using EDC and DMAP.
Experimental Protocol
Materials and Equipment
| Material | Grade | Supplier | Notes |
| Ferruginol | ≥95% | Commercial | Natural product, CAS: 514-62-5 |
| 3-Methylbenzofuran-2-carboxylic acid | ≥97% | Commercial | CAS: 22367-81-3 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | Synthesis Grade | Commercial | Coupling agent, CAS: 25952-53-8 |
| 4-Dimethylaminopyridine (DMAP) | Synthesis Grade | Commercial | Catalyst, CAS: 1144-22-5 |
| Dichloromethane (DCM), Anhydrous | ACS Grade, DriSolv | Commercial | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction & chromatography |
| n-Hexane | ACS Grade | Commercial | For chromatography |
| Hydrochloric Acid (HCl), 1 M solution | Reagent Grade | Commercial | For aqueous work-up |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Reagent Grade | In-house prep | For aqueous work-up |
| Brine (saturated NaCl solution) | Reagent Grade | In-house prep | For aqueous work-up |
| Magnesium Sulfate (MgSO₄), Anhydrous | Reagent Grade | Commercial | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial | For reaction monitoring |
Equipment:
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for flash chromatography
-
Analytical balance
-
Nitrogen or Argon gas line
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis and characterization.
Step-by-Step Procedure
-
Reactant Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylbenzofuran-2-carboxylic acid (1.0 eq, e.g., 176 mg, 1.0 mmol) and Ferruginol (1.0 eq, e.g., 286 mg, 1.0 mmol). Dissolve the solids in anhydrous dichloromethane (DCM, 20 mL).
-
Rationale: Anhydrous conditions are crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield. An inert atmosphere prevents side reactions with atmospheric oxygen or moisture.
-
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, e.g., 12 mg, 0.1 mmol) to the solution and stir for 5 minutes.
-
Rationale: DMAP acts as a nucleophilic catalyst, reacting with the EDC-activated acid to form a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the phenolic hydroxyl group of ferruginol than the un-catalyzed intermediate.
-
-
Coupling Agent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add EDC·HCl (1.2 eq, e.g., 230 mg, 1.2 mmol) portion-wise over 10 minutes.
-
Rationale: The reaction is exothermic; slow addition at 0 °C helps to control the reaction rate and minimize potential side reactions. A slight excess of the coupling agent ensures complete activation of the carboxylic acid.
-
-
Reaction: Allow the reaction mixture to stir while slowly warming to room temperature overnight (approx. 12-16 hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (e.g., 8:2 v/v) mobile phase. The disappearance of the starting materials and the appearance of a new, less polar spot (the ester product) indicates reaction completion.
-
Rationale: TLC provides a rapid and effective way to qualitatively assess the progress of the reaction, preventing premature work-up or unnecessarily long reaction times.
-
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM (20 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Rationale: The acid wash removes unreacted DMAP and any basic impurities. The bicarbonate wash removes unreacted carboxylic acid and acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20%). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the ferruginyl 3-methylbenzofuran-2-carbonyl ester as a solid or viscous oil.
Structural Characterization
The identity and purity of the final compound must be confirmed by spectroscopic methods.
| Technique | Expected Result |
| HRMS (ESI-TOF) | Calculated for C₃₀H₃₆O₄ [M+H]⁺: 461.2686; Found: value should be within ±5 ppm. |
| ¹H NMR (400 MHz, CDCl₃) | Absence of broad singlets for the phenolic -OH (Ferruginol) and carboxylic -COOH protons. Characteristic signals: Aromatic protons from both benzofuran and ferruginol moieties (approx. δ 7.0-8.0 ppm), a singlet for the C3-methyl group on the benzofuran ring (approx. δ 2.5-2.7 ppm), signals for the isopropyl group (septet and doublet), and multiple singlets for the methyl groups of the diterpene core. |
| ¹³C NMR (100 MHz, CDCl₃) | A signal for the ester carbonyl carbon (C=O) in the range of δ 160-165 ppm. Multiple signals in the aromatic region (δ 110-155 ppm) corresponding to the carbons of both aromatic rings. Aliphatic signals corresponding to the carbons of the ferruginol skeleton. |
| FT-IR (KBr or thin film) | Strong C=O stretching vibration for the ester group around 1730-1750 cm⁻¹. Absence of a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and the phenol (3200-3600 cm⁻¹). C-O stretching vibrations around 1100-1300 cm⁻¹. |
Potential Applications & Biological Context
The synthesized ester is a novel compound designed for biological evaluation. Based on the activities of its parent molecules, it is a prime candidate for screening in several therapeutic areas:
-
Oncology: Given the potent cytotoxic and apoptosis-inducing effects of ferruginol, the ester should be evaluated against a panel of human cancer cell lines.[8][12]
-
Antimicrobial Research: Both ferruginol and various benzofuran derivatives have demonstrated significant antibacterial and antifungal activity.[4][13] The hybrid molecule could present a broad-spectrum antimicrobial profile.
-
Anti-inflammatory Studies: Ferruginol is a known anti-inflammatory agent, making the derivative a candidate for assays related to inflammation pathways.[2]
Relevant Signaling Pathway
Caption: Ferruginol's inhibitory action on the PI3K/AKT pathway.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
EDC·HCl is a skin and eye irritant. Avoid inhalation and direct contact.
-
DMAP is toxic and readily absorbed through the skin. Handle with extreme care.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize exposure.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Ferruginol - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. mdpi.com [mdpi.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. Anti-herpetic and anti-dengue activity of abietane ferruginol analogues synthesized from (+)-dehydroabietylamine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methylbenzofuran-2-carbonyl chloride by Recrystallization
Welcome to the technical support center for the purification of 3-Methylbenzofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this important chemical intermediate.[1][2] Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your product.
Compound Overview
This compound is a versatile organic compound used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its reactivity, stemming from the acyl chloride functional group, makes it a valuable building block in medicinal chemistry.[1]
| Property | Value |
| Molecular Formula | C₁₀H₇ClO₂[1][3] |
| Molecular Weight | 194.61 g/mol [1][3] |
| Appearance | Colorless to pale yellow solid[1] |
| Melting Point | 72-77 °C[1][3][4] |
| Boiling Point | 119-121 °C at 4 Torr[2] |
| CAS Number | 2256-86-2[1][3] |
Recrystallization Workflow
The following diagram outlines the general workflow for the recrystallization of this compound.
Caption: General workflow for recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.
-
Immediate Action: Reheat the solution to dissolve the oil.[5]
-
Solution 1: Add More Solvent: Add a small amount of additional solvent to the hot solution to decrease the saturation.[5] This may allow crystallization to occur at a temperature below the compound's melting point.
-
Solution 2: Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask on a cooling hot plate instead of a cold surface.[6]
-
Solution 3: Change Solvent: If the problem persists, consider a different solvent or a solvent mixture with a lower boiling point.[5][6]
Q2: No crystals are forming even after the solution has cooled. What's wrong?
A2: This is a common issue, often due to either using too much solvent or the solution being supersaturated.[6]
-
Possible Cause 1: Too Much Solvent: If you've used an excess of solvent, the solution may not be saturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[5] Allow the more concentrated solution to cool again slowly.
-
-
Possible Cause 2: Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it normally would at that temperature.
-
Solution 1: Induce Crystallization by Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[6][7] The tiny scratches on the glass can provide a surface for nucleation.
-
Solution 2: Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a nucleation site.[6][7]
-
Solution 3: Further Cooling: If the above methods fail, try cooling the solution in an ice bath.[6]
-
Q3: The recrystallized product is still impure. How can I improve the purity?
A3: Impurities can be carried over if the cooling process is too fast or if the chosen solvent is not ideal.
-
Solution 1: Slower Cooling: Rapid cooling can trap impurities within the crystal lattice. Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[5]
-
Solution 2: Re-evaluate Your Solvent: The chosen solvent may not be effectively differentiating between your compound and the impurities.[5] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either insoluble in the hot solvent or soluble in the cold solvent.[5]
Q4: My yield is very low. What are the likely causes?
A4: A low yield can result from several factors during the recrystallization process.
-
Possible Cause 1: Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[7][8]
-
Possible Cause 2: Premature Crystallization: If crystals form during hot filtration, you will lose product.[5] To prevent this, use a stemless funnel and pre-heat the filtration apparatus.[5]
-
Possible Cause 3: Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize crystal formation.
-
Possible Cause 4: Excessive Washing: Washing the collected crystals with too much cold solvent can redissolve some of your product.[7]
Caption: Troubleshooting decision-making diagram.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent should dissolve the compound well when hot and poorly when cold.[5] Given that this compound is a solid with a melting point of 72-77 °C, suitable solvents would be those in which it has limited solubility at room temperature. Non-polar to moderately polar aprotic solvents are generally good candidates for acyl chlorides.[9]
-
Recommended Solvents: Toluene, hexane, or a mixture of toluene and petroleum ether are often effective for recrystallizing acyl chlorides.[9] It is crucial to use anhydrous (dry) solvents, as this compound will react with water.[1][10]
-
Solvents to Avoid: Protic solvents such as water, alcohols, and amines should be strictly avoided as they will react with the acyl chloride group.[9]
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a corrosive and moisture-sensitive compound.[1][3] Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][10]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors, which can irritate the respiratory tract.[1][10]
-
Moisture Sensitivity: This compound reacts with water, potentially exothermically, to release hydrochloric acid fumes.[1][10] All glassware must be thoroughly dried, and the compound should be handled under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and bases.[10]
-
Spill and Waste Disposal: Have appropriate neutralizing agents and spill containment materials readily available. Dispose of waste according to local regulations.
Q3: How is this compound typically synthesized?
A3: The synthesis of this compound commonly involves the chlorination of 3-methylbenzofuran-2-carboxylic acid. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The byproducts of these reactions are gaseous (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride), which simplifies their removal from the reaction mixture.[11][12]
References
- 1. Buy this compound | 2256-86-2 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. 3-Methylbenzofuran-2-carbonylchlorid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 10. nbinno.com [nbinno.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Common side products in reactions of 3-Methylbenzofuran-2-carbonyl chloride
Technical Support Center: 3-Methylbenzofuran-2-carbonyl chloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This guide is designed for our partners in research, discovery, and development. As a highly reactive acyl chloride, this compound is a powerful building block for synthesizing complex molecules, particularly in medicinal chemistry.[1] However, its high reactivity also makes it susceptible to specific side reactions that can complicate syntheses and reduce yields.
This document is structured as a series of troubleshooting guides in a question-and-answer format. We will move beyond simple procedural steps to explore the chemical principles behind common issues, empowering you to diagnose and solve challenges in your own experiments.
Section 1: General Handling, Stability, and the Primary Side Reaction
The most common issue encountered with this compound, and indeed all acyl chlorides, stems from its sensitivity to moisture.
Question: I opened a new bottle of this compound, but my reaction yield is very low. My crude NMR shows a significant peak corresponding to 3-Methylbenzofuran-2-carboxylic acid. What happened?
Answer: You have encountered the most prevalent side reaction: hydrolysis. Acyl chlorides react readily with water to form the corresponding carboxylic acid.[2][3] This reaction is often rapid and can be initiated by atmospheric moisture, residual water in solvents, or on the surface of glassware.[2][4]
The carbonyl carbon in this compound is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[4][5] The resulting carboxylic acid is significantly less reactive in subsequent nucleophilic acyl substitution reactions, which is why your primary reaction yield is low.[6]
Workflow: Hydrolysis Pathway
Caption: Competing reaction pathways for this compound.
Protocol 1: Best Practices for Handling and Storage
-
Storage: Store the reagent under an inert atmosphere (argon or nitrogen) in a desiccator. Ensure the container seal is intact and tight.
-
Glassware: All glassware must be rigorously dried before use, either by oven-drying (120 °C for at least 4 hours) or flame-drying under vacuum and cooling under an inert atmosphere.
-
Solvents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Reagent Transfer: When handling the reagent, work quickly. Use a glovebox or glove bag if possible. For transfers, use dry syringes or cannulas under a positive pressure of an inert gas.
Section 2: Troubleshooting Amide Synthesis
Amide bond formation is a primary application for this reagent. However, several common pitfalls can lead to poor outcomes.
Question: My reaction to form a secondary amide is stalling at ~50% conversion, even with extended reaction times. I've confirmed my acyl chloride is pure. What is the limiting factor?
Answer: This is a classic stoichiometry issue in amide synthesis. The reaction between an acyl chloride and a primary or secondary amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3][6] This HCl will immediately react with any available amine in the mixture, protonating it to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride.
Therefore, if you use a 1:1 molar ratio of your amine to the acyl chloride, half of your amine will be consumed as a base, resulting in a theoretical maximum yield of 50%.[7]
Question: To solve the 50% yield problem, I added triethylamine as a base. However, my yield is still low, and the main byproduct is again the carboxylic acid. Why didn't the base help?
Answer: This indicates a probable order-of-addition issue. If you mix the acyl chloride, your amine, and triethylamine together, the triethylamine cannot selectively scavenge the HCl byproduct. It will also not prevent the acyl chloride from reacting with any trace water present. The most likely scenario is that your reagents or solvent contained trace moisture, leading to hydrolysis before the desired reaction could complete.
A superior method is to add the acyl chloride solution slowly to a pre-mixed solution of the amine and the non-nucleophilic base. This ensures that a nucleophile (the amine) and a base are always present to react with the acyl chloride as it is introduced.
Workflow: Troubleshooting Amide Coupling
Caption: Logical flow for diagnosing failed amide coupling reactions.
Table 1: Comparison of Bases for Amide/Ester Synthesis
| Base | Type | pKa (Conjugate Acid) | Common Use | Key Consideration |
| Excess Amine | Nucleophilic | ~10-11 | Simple reactions | Inefficient if the amine is valuable or complex.[3] |
| Pyridine | Non-nucleophilic | ~5.25 | Catalyst & Base | Can sometimes act as a nucleophilic catalyst. |
| Triethylamine (Et₃N) | Non-nucleophilic | ~10.75 | HCl Scavenger | Standard choice; must be dry. Can cause issues during workup. |
| DIPEA (Hünig's base) | Sterically Hindered | ~10.98 | HCl Scavenger | Less nucleophilic than Et₃N; useful for sensitive substrates. |
Protocol 2: Optimized Protocol for Amide Coupling
-
Preparation: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 eq.) in a separate flask in anhydrous DCM. Using a syringe, add the acyl chloride solution dropwise to the stirring amine/base mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl (to remove excess base/amine), saturated NaHCO₃ solution (to remove any carboxylic acid), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Section 3: Troubleshooting Esterification Reactions
Question: I am trying to synthesize an ester using an alcohol, but the reaction is slow and gives a poor yield. What are the likely causes?
Answer: The issues are analogous to those in amide synthesis but can be more pronounced.
-
Hydrolysis: As always, any hydrolysis of the acyl chloride to the carboxylic acid is detrimental. The subsequent esterification of a carboxylic acid with an alcohol is a much slower, equilibrium-driven process (Fischer esterification) that typically requires heat and a strong acid catalyst, conditions under which your desired reaction is not running.[6]
-
HCl Byproduct: The generated HCl can protonate the alcohol, reducing its nucleophilicity, although this is less of an issue than with amines. More importantly, the acidic conditions can promote side reactions depending on the substrate. The use of a base like pyridine is highly recommended to neutralize the HCl and drive the reaction to completion.[2]
-
Nucleophile Reactivity: Phenols are less nucleophilic than aliphatic alcohols and will react more slowly. For these substrates, including a base is crucial, and gentle heating may be required.[5][6]
Section 4: Troubleshooting Friedel-Crafts Acylation
Question: When performing a Friedel-Crafts acylation on benzene using this compound and AlCl₃, I get a complex mixture and significant charring. What is happening?
Answer: While Friedel-Crafts acylation is a powerful C-C bond-forming reaction, the conditions can be harsh, and benzofuran systems can be sensitive.
-
Catalyst Stoichiometry: The Lewis acid (e.g., AlCl₃) is not truly catalytic. It complexes with the carbonyl oxygen of the acyl chloride to form the reactive acylium ion and then complexes strongly with the carbonyl of the ketone product.[8] Therefore, you must use at least one full equivalent of AlCl₃. Insufficient catalyst will result in an incomplete reaction.
-
Moisture: AlCl₃ and other Lewis acids are extremely hygroscopic. Any moisture will decompose the catalyst and hydrolyze the acyl chloride, shutting down the reaction. Rigorously anhydrous conditions are essential.
-
Substrate Decomposition: Benzofuran rings can be unstable to strong Lewis acids, potentially leading to ring-opening or polymerization, which would explain the charring and complex mixture. This is particularly true if the reaction is allowed to get too hot. Maintaining low temperatures (e.g., 0 °C to room temperature) is critical.[9]
-
Side Product Formation: It's possible for the acylium ion to react with another molecule of 3-Methylbenzofuran, leading to self-condensation products, though this is generally less favored than reaction with a more electron-rich aromatic solvent like benzene.
Protocol 3: General Protocol for Friedel-Crafts Acylation
-
Setup: To a flame-dried flask under argon, add the aromatic substrate (e.g., benzene, 10 eq.) as the solvent and aluminum chloride (1.1 eq.). Cool the suspension to 0 °C.
-
Addition: Dissolve this compound (1.0 eq.) in a small amount of the aromatic substrate and add it dropwise to the stirred AlCl₃ suspension.
-
Reaction: Maintain the temperature at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully and slowly quench the reaction by pouring it over crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting ketone via column chromatography.
References
- 1. Buy this compound | 2256-86-2 [smolecule.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemrevise.org [chemrevise.org]
- 6. savemyexams.com [savemyexams.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 3-Methylbenzofuran-2-carboxamides
Welcome to the technical support center for the synthesis of 3-methylbenzofuran-2-carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to enhance the yield and purity of their target compounds. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible success in your laboratory.
Overview of the Synthetic Challenge
The synthesis of 3-methylbenzofuran-2-carboxamides is typically a two-stage process. First, the core heterocyclic structure, 3-methylbenzofuran-2-carboxylic acid, is constructed. Second, this carboxylic acid is coupled with a desired amine to form the final amide product. While conceptually straightforward, each stage presents unique challenges that can significantly impact the overall yield and purity. This guide provides a structured, question-and-answer approach to navigate these challenges effectively.
General Synthetic Workflow
The overall synthetic pathway can be visualized as a sequence of two primary transformations, each with critical parameters that require careful control.
Caption: General two-stage synthesis of 3-methylbenzofuran-2-carboxamides.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis. The questions are categorized by the synthetic stage for clarity.
Part 1: Issues in the Synthesis of 3-Methylbenzofuran-2-carboxylic Acid
Question 1: My yield of the 3-methylbenzofuran-2-carboxylic acid intermediate is very low after the reaction of 3-bromo-4-methylcoumarin with ethanolic KOH. What is going wrong?
-
Probable Cause & Mechanistic Insight: This reaction proceeds via a Perkin rearrangement mechanism[1][2]. The low yield is often not due to a single factor but a combination of issues:
-
Incomplete Reaction: The ring-opening of the coumarin and subsequent rearrangement requires sufficient thermal energy and time. Short reaction times or inadequate temperatures will leave a significant amount of starting material unreacted.
-
Saponification without Rearrangement: The ester intermediate can be hydrolyzed, but if conditions are not optimal for the subsequent intramolecular cyclization (Perkin rearrangement), you may isolate byproducts instead of the desired benzofuran.
-
Degradation: Prolonged exposure to harsh basic conditions at high temperatures can lead to the degradation of both the starting material and the product.
-
Poor Work-up/Isolation: The carboxylic acid product is soluble in basic aqueous solutions as its carboxylate salt. If the acidification step is incomplete (pH not low enough, e.g., pH > 4), the product will not fully precipitate, leading to significant loss in the filtrate[1].
-
-
Recommended Solutions:
-
Reaction Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC). The reaction is typically complete after 3-4 hours of reflux[1].
-
Temperature Control: Ensure the reaction mixture is maintained at a steady reflux. Use an oil bath for uniform heating.
-
Optimized Work-up: After distilling the excess ethanol, pour the reaction mixture into crushed ice. This helps to rapidly cool the solution and prepare it for acidification. Acidify the solution slowly with concentrated HCl until the pH is strongly acidic (pH 1-2) to ensure complete precipitation of the carboxylic acid product.
-
Purification of the Intermediate: The crude solid should be filtered and washed thoroughly with cold water. For higher purity, dissolve the crude product in a saturated sodium bicarbonate (NaHCO₃) solution, filter off any insoluble impurities (like unreacted starting material), and then re-acidify the filtrate to precipitate the purified carboxylic acid[1]. This purification is critical as impurities will interfere with the subsequent amide coupling step.
-
Part 2: Issues in the Amide Coupling Reaction
Question 2: I am attempting to couple my 3-methylbenzofuran-2-carboxylic acid with an amine using a standard coupling reagent, but the yield is poor and I see multiple spots on TLC.
-
Probable Cause & Mechanistic Insight: Amide bond formation requires the activation of the carboxylic acid's carbonyl group to make it more electrophilic for the amine nucleophile to attack[3]. Poor yields often stem from inefficient activation, side reactions, or improper reaction conditions.
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough, or it may be degraded due to moisture.
-
Side Reactions with Coupling Reagents: Carbodiimide reagents like DCC or EDC can form stable N-acylurea byproducts, which are often difficult to remove and consume the activated acid intermediate.
-
Inadequate Base: A non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) is crucial to neutralize the acid generated during the reaction. Without it, the amine starting material will be protonated to form an unreactive ammonium salt.
-
Moisture: Water in the reaction solvent or on the glassware will hydrolyze the activated carboxylic acid intermediate back to the starting material, quenching the reaction.
-
-
Recommended Solutions:
-
Method 1: The Acid Chloride Route: This is a robust and often high-yielding method. Convert the carboxylic acid to the more reactive acid chloride using oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF. After removing the excess reagent in vacuo, the crude acid chloride can be directly reacted with the amine in the presence of a base like triethylamine[4]. This two-step, one-pot procedure minimizes side reactions associated with many coupling reagents.
-
Method 2: Using Modern Coupling Reagents: For sensitive substrates, peptide coupling reagents are preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient. The reaction is typically run in an anhydrous polar aprotic solvent like DMF or acetonitrile with DIPEA as the base. The order of addition is important: pre-activate the acid with HATU and DIPEA for a few minutes before adding the amine.
-
Ensure Anhydrous Conditions: Use dry solvents (passed through a solvent purification system or stored over molecular sieves) and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
Choice of Base: Use 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA. Triethylamine can sometimes cause side reactions.
-
Question 3: How do I choose the best coupling reagent for my specific amine?
-
Probable Cause & Mechanistic Insight: The reactivity of the amine (steric hindrance, electronic effects) and the overall sensitivity of the substrate dictate the best choice of coupling reagent. There is no single "best" reagent, but rather a spectrum of reactivity and compatibility.
-
Recommended Solutions & Comparative Analysis:
| Coupling Strategy | Reagent(s) | Pros | Cons | Best For |
| Acid Chloride | Oxalyl Chloride or SOCl₂, then Amine + Base | High reactivity, high yield, cost-effective[4][5]. | Harsh conditions, may not be suitable for sensitive functional groups. | Simple, unhindered primary and secondary amines. |
| Carbodiimide | EDC, HOBt, Base | Milder than acid chlorides, widely used. | Can cause epimerization in chiral substrates; urea byproduct can be difficult to remove. | General purpose coupling. |
| Uronium/Aminium | HATU, DIPEA | Very high efficiency, fast reaction times, low epimerization[6]. | Expensive, can form guanidinium byproduct if amine is added first. | Sterically hindered amines, valuable substrates, difficult couplings. |
| Phosphonium | PyBOP, DIPEA | High reactivity, similar to HATU. | Byproducts can complicate purification. | Difficult couplings where HATU might fail. |
Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.
Protocol 1: Synthesis of 6-Propoxy-3-methylbenzofuran-2-carboxylic Acid (8)
This protocol is adapted from a literature procedure and serves as a representative example for Stage 1[1].
-
Reaction Setup: To a solution of 3-bromo-4-methyl-7-propoxy coumarin (7) (1.0 eq) in 10% ethanolic potassium hydroxide (KOH) (approx. 10 mL per gram of coumarin), add the mixture to a round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the reaction mixture to reflux in an oil bath for 3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Solvent Removal: After completion, allow the mixture to cool slightly and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Pour the concentrated aqueous residue into a beaker containing crushed ice.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution reaches pH 2. A solid precipitate will form.
-
Filtration & Washing: Filter the solid using a Büchner funnel and wash the filter cake thoroughly with cold deionized water.
-
Purification (Optional but Recommended): Dissolve the crude solid in a saturated aqueous solution of NaHCO₃. Filter the solution to remove any insoluble impurities. Re-acidify the clear filtrate with conc. HCl to pH 2 to precipitate the purified carboxylic acid.
-
Drying: Filter the purified solid, wash with cold water, and dry under vacuum to yield the pure 3-methylbenzofuran-2-carboxylic acid intermediate.
Protocol 2: Amide Coupling via the Acid Chloride Method
This protocol provides a robust method for Stage 2 of the synthesis.
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the 3-methylbenzofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction can be monitored for the cessation of gas evolution.
-
Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and DCM. The resulting crude acid chloride is typically used immediately without further purification.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (TEA) (2.0 eq) in anhydrous DCM.
-
Coupling: Add the amine/TEA solution dropwise to the stirred acid chloride solution at 0 °C.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up & Purification: Quench the reaction with water and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final 3-methylbenzofuran-2-carboxamide.
Troubleshooting Logic Flow
When faced with a low overall yield, a systematic approach is necessary to identify the problematic step.
Caption: A decision tree for troubleshooting low-yield syntheses.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for 3-Methylbenzofuran-2-carbonyl chloride
Technical Support Center: 3-Methylbenzofuran-2-carbonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (CAS No. 2256-86-2). This guide is designed to provide you, the research professional, with in-depth technical information, troubleshooting advice, and critical safety protocols for the effective and safe handling of this highly reactive reagent. As a senior application scientist, my goal is to bridge the gap between datasheet information and practical laboratory application, ensuring both the integrity of your research and the safety of your team.
Section 1: Critical Hazard Overview & Physicochemical Properties
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactive acyl chloride group.[1] However, this reactivity is also the source of its primary hazards. The compound is classified as corrosive and can cause severe skin burns and eye damage.[2][3] Its most critical characteristic is its violent exothermic reaction with water and other protic solvents, which generates corrosive hydrogen chloride (HCl) gas.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₂ | [1][3] |
| Molecular Weight | 194.61 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Melting Point | 72-77 °C | [1][3] |
| Boiling Point | 119-121 °C at 4 Torr | [1] |
| Hazard Class | Skin Corrosion 1B | [3] |
| Signal Word | Danger | [3] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the handling and use of this compound.
Q1: I just opened a new bottle of this compound and saw white fumes and heard a hissing sound. Is the product degraded?
A: Not necessarily. This is a common observation. The fuming and hissing are due to the acyl chloride reacting with ambient moisture in the air.[4] This reaction produces microscopic droplets of hydrochloric acid and solid carboxylic acid, which you observe as fumes. While this indicates the high reactivity of the compound, it doesn't mean the bulk material is degraded, especially in a newly opened container. However, it underscores the critical need to handle it under anhydrous conditions and to tightly reseal the container immediately after use.
Q2: Why is it so important to use this reagent in a fume hood?
A: There are two primary reasons. First, as mentioned, the compound reacts with moisture to produce HCl gas, which is a severe respiratory irritant.[1][5] A fume hood provides the necessary ventilation to remove these corrosive vapors from your breathing zone.[6] Second, in the event of an accidental spill, the fume hood contains the material and its vapors, preventing widespread contamination of the lab.[7]
Q3: Can I use standard nitrile gloves for protection?
A: While nitrile gloves offer incidental splash protection, they may not be suitable for prolonged contact with acyl chlorides.[8] For extended handling or when transferring larger quantities, it is advisable to use heavier-duty gloves, such as butyl rubber or neoprene, or to double-glove with nitrile gloves.[6][8] Always inspect your gloves for any signs of degradation or perforation before and during use.
Q4: What are the signs of decomposition, and how would it affect my reaction?
A: The primary decomposition product from reaction with water is 3-methylbenzofuran-2-carboxylic acid. Visually, the product may appear more discolored or solidified. Functionally, if the reagent has significantly hydrolyzed, you will see a decrease in the yield of your desired product (e.g., ester or amide) and an increase in the corresponding carboxylic acid byproduct in your reaction mixture. To confirm its integrity before a critical reaction, you can take a small analytical sample, quench it with anhydrous methanol, and analyze the resulting methyl ester by TLC, HPLC, or LCMS to check for the presence of the starting carboxylic acid.[9]
Q5: The Safety Data Sheet (SDS) lists "strong oxidizing agents" as incompatible. What does this mean in a practical sense?
A: In a laboratory setting, this means you must avoid mixing this compound with chemicals like nitric acid, perchlorates, permanganates, or concentrated hydrogen peroxide.[10][11] Such combinations can lead to highly exothermic, vigorous, or even explosive reactions. Always conduct a thorough compatibility check of all reagents and solvents before starting your experiment.
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of desired product (e.g., amide or ester) | 1. Degraded Acyl Chloride: The reagent may have hydrolyzed due to improper storage or handling. 2. Wet Solvents/Reagents: Trace amounts of water in your amine/alcohol or solvent will consume the acyl chloride. 3. Insufficient Base: The reaction generates HCl, which can protonate your nucleophile (e.g., amine), rendering it unreactive. | 1. Use a fresh bottle or a properly stored aliquot. Confirm purity via analytical quench (see FAQ Q4). 2. Ensure all solvents and reagents are rigorously dried using standard laboratory techniques (e.g., distillation from a drying agent, use of molecular sieves).[9] 3. Use a non-nucleophilic base (e.g., triethylamine, pyridine, DIPEA) as an acid scavenger. Typically, at least one equivalent is required. |
| Reaction mixture turns dark or charring occurs | 1. Excessive Heat: The reaction may be highly exothermic, and uncontrolled temperature rise can lead to decomposition. 2. Incompatible Catalyst or Solvent: Certain combinations may promote side reactions or degradation. | 1. Perform the addition of the acyl chloride at a lower temperature (e.g., 0 °C or -78 °C) using an ice or dry ice bath. Allow the reaction to warm to room temperature slowly.[7] 2. Review the literature for established protocols for similar substrates. Ensure your solvent (e.g., DCM, THF) is appropriate and pure. |
| Difficulty isolating the product during aqueous workup | Hydrolysis during workup: The unreacted acyl chloride is rapidly hydrolyzing to the carboxylic acid, which can complicate extraction. | Ensure the reaction is fully quenched before beginning the aqueous workup. A common method is to slowly add a small amount of methanol or isopropanol to consume any remaining acyl chloride before adding water or bicarbonate solution.[7] |
| White precipitate forms in the reaction vessel | Formation of Amine Hydrochloride Salt: If you are reacting the acyl chloride with an amine without a sufficient scavenger base, the byproduct HCl will react with the amine to form an insoluble hydrochloride salt. | Add an appropriate non-nucleophilic base to the reaction mixture to neutralize the HCl as it is formed and keep the amine in its free, reactive form. |
Section 4: Standard Operating Procedures (SOPs) & Workflows
SOP 1: Personal Protective Equipment (PPE) Protocol
Proper PPE is your first and most critical line of defense. The following workflow must be followed at all times.
Caption: PPE workflow for handling this compound.
SOP 2: Step-by-Step Guide to Quenching and Waste Disposal
Quenching is the process of safely neutralizing the reactive acyl chloride. Never add water or aqueous waste directly to pure acyl chloride.
-
Prepare the Quenching Solution: In a separate flask, prepare a suitable quenching agent. Common choices include isopropanol, methanol, or a dilute solution of sodium bicarbonate.[7][12] For unreacted material, an alcohol is often preferred as it reacts to form a stable ester.
-
Cool the Reaction: If quenching a reaction mixture, cool the flask in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly and carefully add the quenching agent to the flask containing the acyl chloride. If quenching the acyl chloride itself, add the acyl chloride dropwise to a stirred, cooled vessel of the quenching agent (e.g., isopropanol).[7]
-
Ventilation is Key: Perform this procedure in a fume hood to safely vent the HCl gas produced.
-
Neutralization: After the initial quench is complete (fizzing and fuming have subsided), you can proceed with a slow addition of water, followed by neutralization with a base like sodium bicarbonate until the solution is neutral to pH paper.
-
Disposal: The neutralized aqueous waste should be disposed of in the appropriate hazardous waste container according to your institution's guidelines.
SOP 3: Emergency Spill Response Protocol
In the event of a spill, a calm and systematic response is crucial for safety.
Caption: Emergency response workflow for a chemical spill.
Section 5: First Aid Measures
Immediate and correct first aid is critical in mitigating injury from exposure.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][13] Use a safety shower if the contact area is large.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[13][14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5][15] If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.
References
- 1. Buy this compound | 2256-86-2 [smolecule.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound 97 2256-86-2 [sigmaaldrich.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. aksci.com [aksci.com]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. aksci.com [aksci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Removal of impurities from 3-Methylbenzofuran-2-carbonyl chloride
Technical Support Center: 3-Methylbenzofuran-2-carbonyl chloride
A Senior Application Scientist's Guide to Troubleshooting and Purification
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. As a highly reactive acyl chloride, its purity is paramount for successful downstream applications, yet achieving this purity can present several challenges. This document moves beyond simple protocols to explain the chemical rationale behind common impurities and provides validated, step-by-step troubleshooting solutions to ensure your material meets the highest standards of quality.
The Genesis of Impurities: Understanding the Synthesis
This compound is most commonly synthesized by treating its parent, 3-Methylbenzofuran-2-carboxylic acid, with a chlorinating agent. The choice of agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is the primary determinant of the impurity profile.
The reaction is as follows:
-
With Thionyl Chloride: 3-Methylbenzofuran-2-COOH + SOCl₂ → 3-Methylbenzofuran-2-COCl + SO₂ (g) + HCl (g)
-
With Oxalyl Chloride (and catalytic DMF): 3-Methylbenzofuran-2-COOH + (COCl)₂ → 3-Methylbenzofuran-2-COCl + CO (g) + CO₂ (g) + HCl (g)
From these pathways, we can anticipate the most probable impurities:
-
Unreacted Starting Material: 3-Methylbenzofuran-2-carboxylic acid.
-
Hydrolysis Product: Identical to the starting material, formed by exposure of the highly reactive acyl chloride to atmospheric or solvent-borne moisture.
-
Residual Chlorinating Agent: Excess SOCl₂ or (COCl)₂.
-
Chlorinating Agent Byproducts: Sulfur chlorides (from aged SOCl₂) or decomposition products.[1][2]
-
Colored High-Molecular-Weight Species: Polymeric materials formed from side reactions, often exacerbated by elevated temperatures.
This guide will address the identification and removal of each of these contaminants in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Q1: My final product is a discolored (yellow to brown) solid or oil, but the literature specifies a colorless to pale yellow solid. What is the cause and purification strategy?
Expert Analysis: Discoloration is one of the most frequent issues and typically points to the presence of high-molecular-weight, conjugated impurities or residual acidic species. These often arise from using aged or impure chlorinating agents or from applying excessive heat during the reaction or solvent removal steps. Thionyl chloride, in particular, can contain sulfur chlorides which impart a yellow color.[1]
Solution Workflow: A two-step process involving decolorization followed by recrystallization is highly effective.
dot
Caption: Workflow for decolorizing and purifying the crude product.
Experimental Protocol 1: Decolorization and Recrystallization
-
Setup: Ensure all glassware is oven- or flame-dried and assembled under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot, anhydrous toluene or dichloromethane (DCM).
-
Decolorization: To the solution, add a small amount of activated charcoal (approx. 1-2% of the crude product weight).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes. Avoid prolonged heating which can promote side reactions.
-
Filtration: Prepare a filtration funnel with a small plug of Celite®. Quickly filter the hot solution through the Celite® plug to remove the charcoal. A Schlenk filter or similar inert atmosphere filtration setup is ideal to prevent moisture ingress.
-
Concentration: Remove the solvent from the clear filtrate under reduced pressure.
-
Recrystallization: Dissolve the resulting solid in a minimum of hot toluene and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold hexanes, and dry under high vacuum.
Q2: The ¹H NMR of my product shows a persistent, broad singlet around 11-13 ppm. What is this, and how do I eliminate it?
Expert Analysis: This broad singlet is the characteristic signal of a carboxylic acid proton (-COOH). Its presence unequivocally indicates contamination with the starting material, 3-Methylbenzofuran-2-carboxylic acid[3][4], or its hydrolysis product. This impurity can interfere with subsequent reactions, particularly those involving nucleophiles that can be deprotonated by the acid.
Solution Workflow: The most direct method is to remove the acidic impurity. While an aqueous base wash is standard for many compounds, it is catastrophic for a reactive acyl chloride. The preferred method is a non-aqueous workup or careful distillation.
dot
Caption: Matching impurity types to the most effective removal techniques.
Experimental Protocol 2: High-Vacuum Distillation
This method is ideal for removing non-volatile acidic impurities and colored residues.
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is meticulously dried. Use a high-quality vacuum pump capable of reaching <1 Torr, protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Distillation: Heat the crude material gently using an oil bath. The product, this compound, has a reported boiling point of 119-121 °C at 4 Torr.[5] The carboxylic acid and polymeric impurities are significantly less volatile and will remain in the distillation flask.
-
Collection: Collect the distilled product in a receiving flask cooled with an ice bath to ensure efficient condensation.
-
Storage: The purified, distilled product should be stored under an inert atmosphere in a freezer to prevent degradation.
Q3: My product fumes excessively and has a sharp, acidic odor. How can I remove the residual chlorinating agent?
Expert Analysis: This indicates a significant amount of residual thionyl chloride (b.p. 76 °C) or oxalyl chloride (b.p. 63-64 °C) remains. These volatile and corrosive impurities can interfere with subsequent reactions and pose a safety hazard. Their removal is critical.[6]
Solution Workflow: Simple evaporation is often insufficient. An azeotropic chase with an inert, higher-boiling solvent is the industry-standard method.
Experimental Protocol 3: Azeotropic Removal of Chlorinating Agent
-
Initial Evaporation: After the reaction is complete, remove the bulk of the excess chlorinating agent under reduced pressure using a rotary evaporator. Use a base trap (e.g., NaOH solution) between the evaporator and the pump to neutralize the corrosive vapors and protect the pump oil.
-
Toluene Chase: Add anhydrous toluene to the crude product flask and evaporate the solvent again under reduced pressure. Repeat this process 2-3 times. Toluene forms an azeotrope with residual thionyl chloride, facilitating its complete removal.[6]
-
High Vacuum: Place the flask under a high vacuum for 1-2 hours to remove the last traces of toluene and any remaining volatile impurities. The product should solidify upon complete removal of the solvent.
Validation of Purity: Analytical Characterization
Confirming the purity of the final product is a critical final step. A combination of techniques provides a comprehensive assessment.
| Analytical Technique | Pure this compound | Common Impurity Signature |
| Melting Point | 72-77 °C[5][7] | Depressed and broad melting range. |
| ¹H NMR (CDCl₃) | Sharp singlet for -CH₃ (~2.5-2.7 ppm), multiplet for aromatic protons (~7.2-7.8 ppm). | A broad singlet around 11-13 ppm indicates the -COOH of the starting acid. |
| IR Spectroscopy (KBr or Nujol) | Strong C=O stretch for acyl chloride at ~1750-1780 cm⁻¹. | A broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1680-1710 cm⁻¹ indicates the carboxylic acid. |
A Note on Best Practices: The quality of your final product begins with the quality of your reagents. Using freshly distilled thionyl chloride (e.g., distilled from triphenyl phosphite[2][8]) or a new bottle of oxalyl chloride can prevent the introduction of many impurities from the outset.
References
- 1. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 24673-56-1|3-Methylbenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Buy this compound | 2256-86-2 [smolecule.com]
- 6. reddit.com [reddit.com]
- 7. This compound 97 2256-86-2 [sigmaaldrich.com]
- 8. Purification of thionyl chloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion in Acylation Reactions
Welcome to the Technical Support Center for Acylation Reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low conversion or yield in their acylation experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you diagnose and resolve common issues. This document is structured as a dynamic troubleshooting guide, moving from the most frequent and simple checks to more complex, substrate-specific challenges.
Section 1: The Initial Diagnostic Check—First Principles of Acylation
Before delving into complex mechanistic problems, it's crucial to validate the foundational parameters of your experiment. Low conversion is often traced back to a small number of critical, easily overlooked factors.
Question: My acylation reaction has stalled or resulted in a very low yield. What are the absolute first things I should check?
Answer: Start with the fundamentals of your reaction setup, as this is the most common source of error. The primary culprits are almost always moisture and reagent integrity.
-
Confirm Anhydrous Conditions: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) and many acylating agents (especially acyl chlorides) are extremely sensitive to moisture. Water will react with and deactivate the catalyst, halting the reaction before it can proceed effectively.
-
Causality: Lewis acids like AlCl₃ react violently with water to form aluminum hydroxides and HCl, consuming the catalyst. Similarly, acyl chlorides hydrolyze back to their corresponding carboxylic acids in the presence of water.
-
Actionable Advice: Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere and cooled in a desiccator. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
-
-
Verify Reagent Quality and Stoichiometry:
-
Catalyst Activity: Has your Lewis acid been exposed to air? A clumpy appearance or a strong smell of HCl from an AlCl₃ bottle indicates moisture contamination. Use a freshly opened container whenever possible.
-
Acylating Agent Purity: Acylating agents like acetic anhydride can hydrolyze over time. Ensure they have been stored properly under anhydrous conditions.
-
Catalyst Amount: For many Friedel-Crafts acylations, the Lewis acid is a reactant, not a true catalyst. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount (or even a slight excess) relative to the acylating agent is often required.
-
This initial diagnostic workflow can be visualized as follows:
Technical Support Center: Catalyst Selection for Reactions Involving 3-Methylbenzofuran-2-carbonyl chloride
Welcome to the technical support guide for 3-Methylbenzofuran-2-carbonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. As an acyl chloride, its reactivity is dominated by the electrophilic carbonyl carbon, making it a prime candidate for a range of transformations. However, achieving high yield and selectivity requires a nuanced understanding of catalyst choice and reaction conditions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of reactions for this compound?
This compound is a highly reactive acyl chloride.[1] Its chemistry is centered around the electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The three main categories of reactions are:
-
Nucleophilic Acyl Substitution: This is the most common reaction type, where the chloride is displaced by a nucleophile.[1][2] This class includes reactions with alcohols to form esters, amines to form amides, and water (hydrolysis) to revert to the carboxylic acid.[2][3][4] These reactions are often rapid and may not require a catalyst, though a non-nucleophilic base is typically added to neutralize the HCl byproduct.[2]
-
Friedel-Crafts Acylation: This powerful reaction forms a new carbon-carbon bond by attaching the 3-methylbenzofuran-2-carbonyl moiety to an aromatic ring.[5][6] This reaction is not spontaneous and requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.
-
Palladium-Catalyzed Cross-Coupling Reactions: In more advanced applications, the carbon-chlorine bond of the acyl chloride can be activated by a palladium catalyst to participate in cross-coupling reactions (e.g., Suzuki or Stille-type couplings) with organometallic reagents like boronic acids.[7][8] This allows for the formation of various ketones.
Q2: Why is a base like pyridine or triethylamine often required for esterification and amidation reactions?
In nucleophilic acyl substitution reactions with neutral nucleophiles like alcohols or amines, hydrogen chloride (HCl) is generated as a byproduct.
R-COCl + R'-OH → R-COOR' + HCl
This HCl can protonate the nitrogen of an amine or the oxygen of an alcohol, converting the nucleophile into its non-nucleophilic conjugate acid and halting the reaction. A tertiary amine base like pyridine or triethylamine (TEA) is added as an "HCl scavenger." It is basic enough to neutralize the generated HCl but is sterically hindered and a poor nucleophile itself, preventing it from competing with the primary nucleophile (the alcohol or amine) in attacking the acyl chloride.[2]
Q3: How does the reactivity of this compound compare to a simpler acyl chloride like benzoyl chloride?
The fundamental reactivity is similar, as both are aromatic acyl chlorides. However, the benzofuran ring system can influence reactivity in two ways:
-
Electronic Effects: The oxygen atom in the furan ring is electron-donating through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to benzoyl chloride. However, the overall aromatic system is complex, and inductive effects also play a role.
-
Steric Hindrance: The methyl group at the 3-position introduces steric bulk near the reaction center. This can hinder the approach of very large nucleophiles or substrates, potentially slowing down reaction rates compared to the less-hindered benzoyl chloride.
Troubleshooting Guide & Protocols
This section addresses specific experimental issues. The underlying principle for troubleshooting is to first identify the class of reaction and then systematically evaluate the components: substrate, reagents, catalyst, and conditions.
Logical Workflow for Catalyst Selection
The first step in any experiment is choosing the correct catalytic approach. The following decision tree illustrates the logical path based on the desired transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. Buy this compound | 2256-86-2 [smolecule.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of 3-Methylbenzofuran-2-carbonyl chloride
Welcome to the technical support center for 3-Methylbenzofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile reagent. Here, we will delve into the critical role of solvent selection in modulating the reactivity of this compound, providing troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Introduction to this compound
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactivity stems from the electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack.[3] This reactivity, however, is not absolute and can be finely tuned by the choice of solvent. Understanding the interplay between the solvent and the reaction mechanism is paramount to achieving desired outcomes, minimizing side reactions, and ensuring reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
A1: The primary reactions involve nucleophilic acyl substitution at the carbonyl carbon.[1] Common nucleophiles include:
-
Water: Leading to hydrolysis and the formation of 3-methylbenzofuran-2-carboxylic acid.[4]
-
Alcohols: Resulting in the formation of esters.[4]
-
Amines: Yielding amides.[4]
-
Aromatic compounds: In the presence of a Lewis acid catalyst, it can undergo Friedel-Crafts acylation to form ketones.[5][6][7]
Q2: How does solvent polarity affect the reactivity of this compound?
A2: Solvent polarity plays a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction rate and mechanism. Polar solvents can be broadly categorized into protic and aprotic, each having distinct effects.[8][9][10][11][12]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can donate a hydrogen bond. They are generally favored for reactions proceeding through an S_N_1-like mechanism, where a carbocation-like intermediate is formed.[8][9][10] They can stabilize both the departing chloride ion and the acylium ion intermediate. However, they can also solvate the nucleophile, potentially reducing its reactivity in an S_N_2-like pathway.[8][10]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) do not have a hydrogen atom that can be donated for hydrogen bonding.[13] These solvents are ideal for S_N_2 reactions as they can dissolve the reactants but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[8][10][11][14]
-
Non-Polar Solvents (e.g., hexane, benzene, toluene) are generally poor choices for reactions involving charged species as they cannot effectively solvate ions.[10] However, they can be used in specific cases, such as some Friedel-Crafts acylations.[15]
Q3: Why is my reaction with an amine nucleophile sluggish in a protic solvent like ethanol?
A3: In a protic solvent like ethanol, the amine nucleophile can be extensively solvated through hydrogen bonding.[8][10] This "caging" effect stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the electrophilic carbonyl carbon of the this compound. This ultimately slows down the reaction rate.[11][14] For amide bond formation, switching to a polar aprotic solvent is often beneficial.[16][17][18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in an amide synthesis. | 1. Inappropriate solvent choice: Using a polar protic solvent (e.g., ethanol, methanol) which over-stabilizes the amine nucleophile.[8][10][11] 2. Hydrolysis of the acyl chloride: Presence of moisture in the solvent or reagents.[19][4] | 1. Switch to a polar aprotic solvent: Use solvents like acetonitrile, acetone, or DMF to enhance the nucleophilicity of the amine.[8][10][14] 2. Ensure anhydrous conditions: Use freshly distilled, dry solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of 3-methylbenzofuran-2-carboxylic acid as a major byproduct. | Hydrolysis of the starting material: this compound is highly reactive towards water.[19][4] | Strictly anhydrous conditions are crucial. Use dry solvents and reagents. Consider adding a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct, which can catalyze hydrolysis. |
| Inconsistent reaction rates or yields. | Solvent purity and grade: Impurities in the solvent can interfere with the reaction. The water content in different batches of solvent can vary. | Use high-purity, anhydrous grade solvents. For sensitive reactions, consider purifying the solvent immediately before use. |
| Friedel-Crafts acylation yields a mixture of isomers or is unsuccessful. | 1. Inappropriate solvent for Friedel-Crafts: Some polar solvents can complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[6] 2. Deactivated aromatic substrate: The aromatic ring being acylated may have strongly electron-withdrawing groups.[5] | 1. Choose a suitable solvent: Non-polar solvents like dichloromethane, carbon disulfide, or nitrobenzene are commonly used for Friedel-Crafts reactions.[15][20] The choice can also influence the regioselectivity.[15] 2. Check substrate reactivity: Friedel-Crafts reactions are generally not successful on strongly deactivated rings.[5][7] |
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-3-methylbenzofuran-2-carboxamide (Amide Formation)
Objective: To synthesize an amide using this compound and benzylamine in a suitable solvent.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve this compound in anhydrous DCM.
-
In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Cool the solution of the acyl chloride to 0 °C using an ice bath.
-
Slowly add the benzylamine and triethylamine solution to the acyl chloride solution dropwise over 15-20 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality: The use of anhydrous DCM, a polar aprotic solvent, prevents the unwanted hydrolysis of the acyl chloride and does not significantly solvate the amine nucleophile, allowing for an efficient reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the formation of benzylammonium hydrochloride which is a poor nucleophile.
Visualizing the Solvent Effect in Nucleophilic Acyl Substitution
Caption: Influence of solvent type on the activation energy (Ea) of amide formation.
Summary of Solvent Properties and Recommendations
| Solvent Type | Examples | Mechanism Favored | Recommended for | Potential Issues |
| Polar Protic | Water, Methanol, Ethanol | S_N_1-like | Hydrolysis, Alcoholysis | Can slow reactions with strong, neutral nucleophiles (e.g., amines) due to solvation.[8][10][11] |
| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile, DCM | S_N_2-like | Amide and ester formation with amine and alcohol nucleophiles. | Must be anhydrous to prevent hydrolysis of the acyl chloride. |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | - | Friedel-Crafts acylation (with specific catalysts).[15][20] | Poor solubility for polar reactants and charged intermediates. |
Conclusion
The reactivity of this compound is profoundly influenced by the choice of solvent. A judicious selection based on the nature of the nucleophile and the intended reaction mechanism is critical for success. By understanding the principles outlined in this guide and implementing the troubleshooting strategies, researchers can optimize their synthetic routes, improve yields, and achieve their desired outcomes with greater efficiency and reproducibility.
References
- 1. Buy this compound | 2256-86-2 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. hbm4eu.eu [hbm4eu.eu]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Water: An Underestimated Solvent for Amide Bond-Forming Reactions - OAK Open Access Archive [oak.novartis.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 3-Methylbenzofuran-2-Carboxamide Derivatives by NMR and MS
In the landscape of medicinal chemistry and drug development, the benzofuran scaffold is a recurring motif of significant interest, underpinning the structure of numerous biologically active compounds.[1] Among these, 3-methylbenzofuran-2-carboxamide derivatives have emerged as a promising class of molecules, exhibiting a range of therapeutic potentials. The precise elucidation of their chemical structures is a critical prerequisite for understanding their structure-activity relationships (SAR) and advancing their development. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the robust characterization of these derivatives, supported by illustrative experimental data and protocols.
The Indispensable Role of Spectroscopic Techniques
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical characterization. For 3-methylbenzofuran-2-carboxamide derivatives, NMR and MS are not merely confirmatory tools but are instrumental in providing a detailed architectural blueprint of the molecule. NMR spectroscopy offers an unparalleled view of the molecular framework by probing the magnetic properties of atomic nuclei, revealing the connectivity and spatial arrangement of atoms. In concert, mass spectrometry provides the exact molecular weight and invaluable fragmentation patterns, which act as a molecular fingerprint, confirming the elemental composition and aiding in the identification of substructures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the 3-methylbenzofuran-2-carboxamide core, both ¹H and ¹³C NMR provide a wealth of information.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The proton NMR spectrum of a typical 3-methylbenzofuran-2-carboxamide derivative will exhibit characteristic signals corresponding to the protons of the benzofuran core, the methyl group, and the amide substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton.[2]
-
Aromatic Protons (H4-H7): These protons typically resonate in the downfield region, between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The specific multiplicity of these signals (doublets, triplets, or doublets of doublets) and their coupling constants (J) provide crucial information about their relative positions on the benzene ring.
-
Methyl Protons (3-CH₃): A sharp singlet is expected for the methyl group at the 3-position, typically appearing in the range of 2.3-2.6 ppm.
-
Amide Proton (NH): The chemical shift of the amide proton is highly variable and solvent-dependent, often appearing as a broad singlet anywhere from 8.0 to 12.0 ppm. Its presence can be confirmed by D₂O exchange, where the peak disappears.
-
Substituent Protons (R-group): The signals for the protons on the amide substituent will vary depending on the nature of the 'R' group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule and their respective chemical environments.[3][4] For the 3-methylbenzofuran-2-carboxamide scaffold, the following characteristic chemical shifts are anticipated:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is typically observed in the range of 160-170 ppm.
-
Benzofuran Carbons (C2, C3, C3a-C7a): The carbons of the benzofuran ring system resonate between 110 and 160 ppm. The quaternary carbons (C2, C3, C3a, and C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Methyl Carbon (3-CH₃): The methyl carbon signal is found in the upfield region, typically around 10-15 ppm.
-
Substituent Carbons (R-group): The chemical shifts of the carbons in the amide substituent will be characteristic of the specific functional groups present.
Comparative Analysis of Two Hypothetical Derivatives
To illustrate the power of NMR in distinguishing between closely related structures, let's consider two hypothetical derivatives:
-
Derivative A: 3-methyl-N-phenylbenzofuran-2-carboxamide
-
Derivative B: 3-methyl-N-(4-methoxyphenyl)benzofuran-2-carboxamide
The key differences in their NMR spectra would arise from the N-substituent.
| Assignment | Derivative A (¹H NMR, δ ppm) | Derivative B (¹H NMR, δ ppm) | Derivative A (¹³C NMR, δ ppm) | Derivative B (¹³C NMR, δ ppm) |
| 3-CH₃ | 2.45 (s, 3H) | 2.44 (s, 3H) | 10.5 | 10.4 |
| Aromatic-H (Benzofuran) | 7.20-7.80 (m, 4H) | 7.18-7.78 (m, 4H) | 111.0-155.0 | 110.9-154.9 |
| NH | 9.80 (br s, 1H) | 9.75 (br s, 1H) | - | - |
| N-Aryl-H | 7.10-7.40 (m, 5H) | 6.90 (d, 2H), 7.55 (d, 2H) | 120.0-138.0 | 114.5, 122.0, 131.0, 157.0 |
| OCH₃ | - | 3.80 (s, 3H) | - | 55.6 |
| C=O | - | - | 162.5 | 162.3 |
Mass Spectrometry: Deciphering Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the characterization of 3-methylbenzofuran-2-carboxamide derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for the accurate determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. For instance, the theoretical exact mass of 3-methyl-N-phenylbenzofuran-2-carboxamide (C₁₆H₁₃NO₂) is 251.0946 g/mol .[5] An experimentally determined mass that is very close to this value would strongly support the proposed structure.
Tandem Mass Spectrometry (MS/MS): Unveiling the Molecular Skeleton
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.[6][7] For 3-methylbenzofuran-2-carboxamide derivatives, characteristic fragmentation pathways often involve:[8][9]
-
Cleavage of the amide bond: This can lead to the formation of a 3-methylbenzofuran-2-carbonyl cation and the corresponding amine fragment.
-
Loss of carbon monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds.
-
Fragmentations within the N-substituent: The nature of the 'R' group will dictate specific fragmentation patterns.
Comparative Fragmentation Analysis
Let's revisit our hypothetical derivatives to compare their expected MS/MS fragmentation patterns.
| Derivative | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |
| Derivative A | 252.10 | 159.05 | C₆H₅NH₂ (Aniline) |
| 131.05 | CO from m/z 159.05 | ||
| Derivative B | 282.11 | 159.05 | C₇H₉NO (p-Anisidine) |
| 131.05 | CO from m/z 159.05 |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-methylbenzofuran-2-carboxamide derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
MS Sample Preparation and Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
Direct Infusion ESI-MS: Introduce the sample solution into the ESI source of the mass spectrometer via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Full Scan MS: Acquire a full scan mass spectrum over a relevant m/z range to identify the protonated molecule [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion as the precursor ion and subject it to CID. Acquire the product ion spectrum by scanning the second mass analyzer. The collision energy should be optimized to achieve informative fragmentation.
Visualizing the Workflow
Figure 1. A typical experimental workflow for the characterization of 3-methylbenzofuran-2-carboxamide derivatives.
Conclusion
The synergistic application of NMR and MS provides a comprehensive and unambiguous characterization of 3-methylbenzofuran-2-carboxamide derivatives. While NMR excels at delineating the intricate connectivity and stereochemistry of the molecule, MS provides definitive information on molecular weight and substructural motifs through its fragmentation patterns. By judiciously employing these two powerful analytical techniques, researchers and drug development professionals can confidently elucidate the structures of novel derivatives, a crucial step in the journey towards new therapeutic agents.
References
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-methyl-N-phenyl-1-benzofuran-2-carboxamide | C16H13NO2 | CID 2145417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Comparative Guide to the Reactivity of 3-Methylbenzofuran-2-carbonyl chloride and Benzofuran-2-carbonyl chloride
For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is paramount to achieving desired outcomes in terms of yield, purity, and reaction kinetics. Benzofuran derivatives, in particular, are key scaffolds in a multitude of biologically active compounds. This guide provides an in-depth comparison of the reactivity between two closely related acyl chlorides: 3-Methylbenzofuran-2-carbonyl chloride and its parent compound, Benzofuran-2-carbonyl chloride. We will delve into the electronic effects governing their reactivity, supported by theoretical principles, and provide a detailed experimental protocol for a comparative analysis.
Introduction: The Significance of Benzofuran Acyl Chlorides
Benzofuran-2-carbonyl chloride and its derivatives are highly valuable intermediates in organic synthesis.[1][2] Their utility stems from the reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the benzofuran moiety into a wide range of molecules, including potential pharmaceutical and agrochemical agents.[2] The parent compound, Benzofuran-2-carbonyl chloride, serves as a fundamental building block, while substituted analogs like this compound offer opportunities for modulating the electronic and steric properties of the resulting products. Understanding the nuanced differences in reactivity between these analogs is crucial for reaction optimization and the rational design of synthetic routes.
Structural and Electronic Comparison
The primary structural difference between the two compounds is the presence of a methyl group at the 3-position of the benzofuran ring in this compound. This seemingly minor modification has significant implications for the electronic environment of the carbonyl group and, consequently, the molecule's reactivity.
| Property | This compound | Benzofuran-2-carbonyl chloride |
| CAS Number | 2256-86-2[1][3] | 41717-28-6[2][4] |
| Molecular Formula | C₁₀H₇ClO₂[1][3] | C₉H₅ClO₂[2][4] |
| Molecular Weight | 194.61 g/mol [1][3] | 180.59 g/mol [2][4][5] |
| Appearance | Colorless to pale yellow liquid[1] | White to light yellow crystal powder[2][4] |
| Melting Point | 72-77 °C[1][3] | 54 °C[4][5] |
The key to understanding the reactivity difference lies in the electronic effect of the methyl group. In the context of an aromatic system, a methyl group acts as an electron-donating group (EDG) through hyperconjugation and a weak inductive effect. This electron donation increases the electron density of the benzofuran ring system.
The Inductive and Resonance Effects on Carbonyl Electrophilicity
Acyl chlorides are highly reactive towards nucleophiles due to the strong electron-withdrawing inductive effect of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic.[6] The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process.[7][8]
In the case of this compound, the electron-donating methyl group at the adjacent C3 position pushes electron density towards the C2 carbonyl carbon. This has the effect of partially neutralizing the positive dipole on the carbonyl carbon, making it less electrophilic. A less electrophilic carbonyl carbon will react more slowly with nucleophiles.
Conversely, Benzofuran-2-carbonyl chloride lacks this electron-donating substituent at the 3-position. As a result, its carbonyl carbon is more electron-deficient and therefore more electrophilic, leading to a higher reactivity towards nucleophiles.
Caption: Logical flow of electronic effects on reactivity.
Proposed Experimental Comparison: Competitive Acylation
To empirically validate the predicted difference in reactivity, a competitive acylation experiment can be performed. This method allows for a direct comparison by having both acyl chlorides compete for a limited amount of a nucleophile. The product ratio will directly reflect the relative reaction rates.
Objective
To determine the relative reactivity of this compound and Benzofuran-2-carbonyl chloride by reacting them simultaneously with a substoichiometric amount of a primary amine (e.g., benzylamine) and quantifying the resulting amide products via High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound (≥97%)
-
Benzofuran-2-carbonyl chloride (≥97%)
-
Benzylamine (≥99%)
-
Triethylamine (TEA, ≥99%), as an acid scavenger
-
Dichloromethane (DCM), anhydrous
-
Internal Standard (e.g., Naphthalene)
-
Deionized water and Acetonitrile (HPLC grade)
Experimental Workflow
Caption: Workflow for the competitive acylation experiment.
Detailed Protocol
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of this compound, Benzofuran-2-carbonyl chloride, and benzylamine in anhydrous DCM.
-
Prepare a 0.2 M solution of triethylamine in anhydrous DCM.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL Naphthalene) in DCM.
-
-
Reaction Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 10 mL (1.0 mmol) of the this compound solution and 10 mL (1.0 mmol) of the Benzofuran-2-carbonyl chloride solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add 5.5 mL (1.1 mmol) of the triethylamine solution.
-
Slowly, over 10 minutes, add 5 mL (0.5 mmol) of the benzylamine solution to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
-
Work-up and Sample Preparation:
-
Quench the reaction by adding 15 mL of 1 M HCl(aq).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in a known volume (e.g., 10 mL) of the HPLC mobile phase, after adding a precise amount of the internal standard.
-
-
HPLC Analysis:
-
Analyze the sample by reverse-phase HPLC (e.g., C18 column).
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Identify the peaks corresponding to the two amide products (N-benzyl-3-methylbenzofuran-2-carboxamide and N-benzylbenzofuran-2-carboxamide) by running authentic samples.
-
Calculate the molar amount of each amide formed relative to the internal standard.
-
Expected Outcome and Interpretation
Based on electronic principles, it is hypothesized that Benzofuran-2-carbonyl chloride will be more reactive. Therefore, the reaction should yield a higher proportion of N-benzylbenzofuran-2-carboxamide compared to N-benzyl-3-methylbenzofuran-2-carboxamide. The ratio of the products will provide a quantitative measure of the relative reactivity of the two acyl chlorides under these conditions.
Conclusion
While both this compound and Benzofuran-2-carbonyl chloride are effective acylating agents, their reactivity is not identical. The presence of the electron-donating methyl group at the 3-position in this compound reduces the electrophilicity of the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles compared to the unsubstituted Benzofuran-2-carbonyl chloride.
For synthetic applications requiring rapid and complete reaction, particularly with weaker nucleophiles, Benzofuran-2-carbonyl chloride would be the preferred reagent. Conversely, in situations where a more controlled or selective reaction is desired, or when dealing with highly reactive nucleophiles where side reactions are a concern, the slightly attenuated reactivity of this compound may prove advantageous. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. Buy this compound | 2256-86-2 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. This compound 97 2256-86-2 [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemwhat.com [chemwhat.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of 3-Methylbenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 3-methylbenzofuran derivatives represent a scaffold of significant interest due to their diverse biological activities. The precise three-dimensional arrangement of atoms within these molecules, which dictates their function and interaction with biological targets, is elucidated through the powerful technique of single-crystal X-ray crystallography. This guide provides an in-depth comparison of the methodologies involved in the synthesis, crystallization, and structural analysis of 3-methylbenzofuran derivatives, grounded in scientific principles and practical expertise.
I. Synthesis of 3-Methylbenzofuran Derivatives: A Comparative Overview
The journey to a crystal structure begins with the synthesis of the target molecule. The choice of synthetic route is often dictated by the desired substitution pattern, available starting materials, and scalability. Here, we compare two common strategies for the synthesis of key precursors to a variety of 3-methylbenzofuran derivatives.
Strategy 1: Perkin Reaction and Related Cyclizations
A classic and versatile approach to the benzofuran core involves the Perkin reaction or similar base-catalyzed condensations. This method is particularly useful for accessing 3-methylbenzofuran-2-carboxylic acid derivatives, which are valuable intermediates.
Rationale: The Perkin reaction and its modifications are well-established, offering a reliable pathway to the benzofuran scaffold. The use of readily available salicylaldehydes and α-haloesters makes this an economical choice. The reaction mechanism involves an initial O-alkylation followed by an intramolecular aldol-type condensation, which is a robust and high-yielding transformation.
Strategy 2: Palladium-Catalyzed Cyclizations
Modern synthetic organic chemistry offers powerful palladium-catalyzed methods for the construction of heterocyclic systems. For 3-methylbenzofuran derivatives, these routes can offer high efficiency and functional group tolerance.
Rationale: Palladium-catalyzed reactions, such as the Larock indole synthesis adapted for benzofurans, provide a convergent and flexible approach.[1] These methods often proceed under mild conditions and can tolerate a wide range of functional groups, allowing for the synthesis of complex derivatives that may not be accessible through classical methods. The catalytic nature of the process also makes it attractive for its efficiency.
II. The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The choice of crystallization technique is crucial and depends heavily on the physicochemical properties of the compound, such as solubility and stability.[2]
Comparative Crystallization Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent from a saturated or near-saturated solution, leading to supersaturation and crystal growth.[3] | Simple to set up; effective for a wide range of compounds. | Can sometimes lead to the formation of many small crystals or amorphous solids if evaporation is too rapid. | Compounds that are moderately soluble and stable at room temperature. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[4] | Excellent control over the rate of crystallization; often yields high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs; can be a slower process. | Compounds that are highly soluble or tend to oil out with other methods. |
| Solvent Layering | A layer of a less dense anti-solvent is carefully added on top of a solution of the compound. Slow diffusion at the interface leads to crystallization.[2] | Good for compounds that are sensitive to temperature changes; offers good control over crystal growth. | Requires immiscible or slowly miscible solvents with different densities; can be technically challenging to set up without disturbing the interface. | A wide range of compounds, particularly when a clear interface between solvents can be established. |
Expert Insight: The choice of solvent is paramount. For 3-methylbenzofuran derivatives, which are often moderately polar, common solvents for crystallization include ethanol, methanol, ethyl acetate, and mixtures with less polar solvents like hexane or petroleum ether.[5] It is often beneficial to screen a variety of solvents and techniques to find the optimal conditions for a specific derivative.
III. Experimental Protocols
To provide a practical framework, detailed protocols for the synthesis of a key intermediate and a general procedure for crystallization are provided below.
Protocol 1: Synthesis of Ethyl 3-Methylbenzofuran-2-carboxylate
This protocol is a common starting point for the synthesis of many 3-methylbenzofuran derivatives.[6]
Step-by-Step Methodology:
-
To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add potassium carbonate (3 equivalents).
-
To this suspension, add an α-bromo ester like ethyl 2-bromopropionate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ethyl 3-methylbenzofuran-2-carboxylate.
Protocol 2: Single Crystal Growth by Vapor Diffusion
This technique is highly effective for obtaining high-quality crystals of novel compounds.[4]
Step-by-Step Methodology:
-
Prepare a concentrated solution of the purified 3-methylbenzofuran derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a crystallization jar).
-
Add a more volatile anti-solvent (e.g., pentane or hexane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Seal the outer container and leave it in an undisturbed location, away from vibrations and temperature fluctuations.
-
Monitor the setup over several days to weeks for the formation of single crystals.
IV. Comparative Crystallographic Analysis of 3-Methylbenzofuran Derivatives
The crystal structures of 3-methylbenzofuran derivatives reveal important information about their molecular conformation and intermolecular interactions, which are crucial for understanding their properties and designing new molecules. The following table summarizes the crystallographic data for a selection of 3-methylbenzofuran derivatives.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions | Reference |
| 5-Nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | C₁₅H₁₂N₂O₇ | Triclinic | P-1 | a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å, α = 75.185(5)°, β = 72.683(5)°, γ = 71.301(5)° | C-H···O hydrogen bonds, C-H···π interactions | [5] |
| 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | C₁₆H₁₁Cl₃N₂O | Monoclinic | P2₁/n | a = 7.4396(5) Å, b = 22.2073(10) Å, c = 9.5228(5) Å, β = 100.766(6)° | π-π stacking interactions | N/A |
Analysis of Structural Data: The crystallographic data reveals that even small changes in the substituents on the 3-methylbenzofuran core can lead to significant differences in the crystal packing. For instance, the presence of nitro and succinimidyl groups in the first example facilitates the formation of a 2D supramolecular network through a combination of hydrogen bonding and C-H···π interactions.[5] In contrast, the trichlorophenyl hydrazine derivative exhibits π-π stacking as the dominant intermolecular force. These variations in packing can influence physical properties such as melting point, solubility, and bioavailability.
V. Experimental Workflow and Data Interpretation
The overall process from a synthesized compound to a refined crystal structure follows a well-defined workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. colorado.edu [colorado.edu]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of 3-Methylbenzofuran Scaffolds
Introduction: The Enduring Relevance of the 3-Methylbenzofuran Core
The benzofuran moiety, an oxygen-containing heterocyclic compound, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Within this important class of compounds, the 3-methylbenzofuran scaffold is a recurring structural motif in numerous natural products and synthetic molecules with significant biological activity.[4] The strategic placement of the methyl group at the C3-position can significantly influence the molecule's steric and electronic properties, often enhancing its interaction with biological targets.
This guide provides a comprehensive validation of a modern synthetic route to 3-methylbenzofuran-based compounds, juxtaposed with established alternative methodologies. As researchers and drug development professionals, the selection of a synthetic pathway is a critical decision governed by factors such as efficiency, scalability, cost, and functional group tolerance. Herein, we present a detailed, evidence-based comparison of three distinct synthetic strategies, offering the causal insights behind experimental choices to empower you to make the most informed decision for your specific research context.
Primary Validated Route: Tandem Palladium/Copper-Catalyzed Sonogashira Coupling and Intramolecular Cyclization
This one-pot approach has gained considerable traction due to its elegance, high efficiency, and operational simplicity.[5] It combines a Sonogashira cross-coupling reaction with a subsequent intramolecular cyclization, seamlessly constructing the benzofuran core from readily available precursors.
Causality of Method Selection
The choice of this tandem reaction is underpinned by several key advantages. The Sonogashira coupling is a robust and versatile C-C bond-forming reaction that operates under mild conditions, which is crucial for preserving sensitive functional groups.[6] The subsequent intramolecular 5-exo-dig cyclization of the resulting 2-alkynylphenol intermediate is typically rapid and high-yielding. This one-pot procedure minimizes purification steps, reduces solvent waste, and improves the overall time and atom economy compared to multi-step classical methods. The use of a dual palladium and copper catalytic system is critical; the palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.[6][7]
Workflow Diagram: Tandem Sonogashira-Cyclization Route
Caption: Workflow for the one-pot tandem Sonogashira coupling and cyclization.
Detailed Experimental Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add the 2-iodophenol derivative (1.0 eq.).
-
Catalyst and Reagent Addition: Add bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] (0.02 eq.) and copper(I) iodide (CuI) (0.04 eq.).
-
Solvent and Base: Add anhydrous triethylamine (Et₃N) to create a 0.2 M solution.
-
Alkyne Introduction: Bubble propyne gas through the stirred solution at room temperature for 15 minutes, or add a suitable propyne surrogate.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.[5]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-methylbenzofuran product.
Alternative Route 1: Classical Perkin-Oglialoro Condensation
This traditional approach involves the base-catalyzed condensation of a salicylaldehyde derivative with an α-aryloxy ketone, followed by cyclization. A common variant for synthesizing 3-methylbenzofurans involves the reaction between a 2'-hydroxyacetophenone and a 2-bromoacetophenone derivative.[8]
Causality of Method Selection
The primary appeal of this method lies in its use of readily available and often inexpensive starting materials. It does not require transition metal catalysts, which can be a significant advantage in terms of cost and potential metal contamination in the final product. The mechanism proceeds via an initial SN2 reaction to form an ether linkage, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. While robust, this method often requires harsher reaction conditions (e.g., high temperatures) and can lead to lower yields and side products compared to modern catalytic methods.
Workflow Diagram: Classical Condensation Route
Caption: Workflow for the classical condensation synthesis of benzofurans.
Detailed Experimental Protocol
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 2'-hydroxyacetophenone (1.0 eq.), 2-bromoacetophenone (1.0 eq.), and anhydrous potassium carbonate (K₂CO₃) (1.2 eq.).[8]
-
Solvent Addition: Add anhydrous acetonitrile (CH₃CN) as the solvent.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction by TLC. The reaction typically requires 4-6 hours for completion.[8]
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, in this case, a 2-benzoyl-3-methylbenzofuran, is purified by crystallization from ethanol or by column chromatography.[8]
Alternative Route 2: Intramolecular Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis.[9][10] An intramolecular variant provides an elegant route to cyclic structures, including benzofurans. This pathway typically involves the preparation of an o-acyloxybenzyltriphenylphosphonium salt, which is then treated with a base to generate an ylide that undergoes intramolecular cyclization.
Causality of Method Selection
This route offers a distinct mechanistic alternative to the previous methods. The driving force is the formation of the extremely stable triphenylphosphine oxide (Ph₃P=O), which often ensures high yields in the cyclization step.[11] This method is particularly useful for synthesizing benzofurans with specific substitution patterns that might be difficult to achieve through other means. However, the multi-step preparation of the required phosphonium salt and the generation of stoichiometric amounts of triphenylphosphine oxide byproduct are notable drawbacks, impacting the overall atom economy and requiring thorough purification.
Workflow Diagram: Intramolecular Wittig Route
Caption: Workflow for the multi-step intramolecular Wittig reaction.
Detailed Experimental Protocol
-
Phosphonium Salt Synthesis: Synthesize the 2-hydroxybenzyltriphenylphosphonium bromide by reacting salicylaldehyde with triphenylphosphine hydrobromide (PPh₃·HBr).
-
Acylation: Acylate the hydroxyl group of the phosphonium salt. For a 3-methylbenzofuran, react the salt (1.0 eq.) with propionyl chloride (1.1 eq.) in the presence of a non-nucleophilic base like triethylamine (Et₃N) in an aprotic solvent (e.g., toluene).[12]
-
Ylide Generation and Cyclization: Add a strong base (e.g., additional Et₃N or sodium hydride) to the acylated phosphonium salt solution at room temperature. The base deprotonates the benzylic carbon to form the ylide.
-
Reaction Conditions: The resulting ylide undergoes a spontaneous intramolecular reaction with the adjacent ester carbonyl. The reaction is typically stirred at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The major challenge is the removal of the triphenylphosphine oxide byproduct. Purification is usually achieved via column chromatography, where the polarity difference between the product and the byproduct is exploited.
Performance Comparison: A Quantitative and Qualitative Analysis
The choice of a synthetic route is a multi-faceted decision. The following table provides a direct comparison of the three validated methods across several key performance indicators.
| Metric | Tandem Sonogashira-Cyclization | Classical Condensation | Intramolecular Wittig Reaction |
| Typical Overall Yield | High (>80%)[5] | Moderate (40-70%) | Moderate to High (60-85%) |
| Number of Steps | 1 (One-Pot) | 1 | 2-3 |
| Reaction Conditions | Mild (60-80 °C, 2-4 h) | Harsher (Reflux, 4-6 h) | Mild to Moderate (RT to Reflux) |
| Catalyst/Reagents | Pd/Cu catalysts, organic base | Inexpensive base (K₂CO₃) | Stoichiometric PPh₃, strong base |
| Atom Economy | Good | Moderate | Poor (due to Ph₃P=O byproduct) |
| Functional Group Tolerance | Excellent | Moderate | Good |
| Purification | Standard Chromatography | Crystallization or Chromatography | Challenging (Ph₃P=O removal) |
Conclusion and Expert Recommendation
Each synthetic route to 3-methylbenzofuran derivatives possesses distinct advantages and limitations.
-
The Tandem Sonogashira Coupling and Intramolecular Cyclization stands out as the superior method for most research and development applications. Its high yield, mild conditions, excellent functional group tolerance, and one-pot efficiency make it the preferred route for rapid library synthesis and the preparation of complex, functionalized target molecules.
-
The Classical Condensation route remains a viable option when cost is the primary driver and the required starting materials are readily available. Its catalyst-free nature is advantageous for applications where trace metal contamination is a major concern. However, researchers should be prepared for potentially lower yields and harsher conditions.
-
The Intramolecular Wittig Reaction offers a powerful, mechanistically distinct alternative. It can be particularly effective for specific substitution patterns. Its primary drawbacks are the poor atom economy and the purification challenges posed by the stoichiometric triphenylphosphine oxide byproduct, making it less ideal for large-scale synthesis.
Ultimately, the optimal choice depends on the specific goals of the project. For efficiency, speed, and versatility, the tandem Sonogashira approach is the validated and recommended pathway.
References
- 1. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Novel 3-Methylbenzofuran-2-carbonyl Chloride Derivatives: Unveiling Therapeutic Potential Across Multiple Disease Models
In the landscape of contemporary drug discovery, the benzofuran scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive in vitro comparison of novel compounds derived from 3-methylbenzofuran-2-carbonyl chloride, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will objectively dissect their performance against established alternatives in anticancer, antimicrobial, and anti-inflammatory applications, supported by robust experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Versatility of the 3-Methylbenzofuran Scaffold: A Foundation for Diverse Bioactivity
The 3-methylbenzofuran core, derived from this compound, serves as a versatile template for the synthesis of a myriad of derivatives. This structural motif has been shown to be a key pharmacophore in compounds exhibiting a wide range of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2]. The strategic modification of this core structure allows for the fine-tuning of its biological activity, leading to the development of potent and selective agents targeting various cellular pathways.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Several novel derivatives of 3-methylbenzofuran have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. Our comparative analysis focuses on their efficacy against non-small cell lung cancer (A549 and NCI-H23) and leukemia (K562), with comparisons to the well-established chemotherapeutic agent Doxorubicin and the protein kinase inhibitor Staurosporine.
Comparative Cytotoxicity
The in vitro cytotoxicity of the novel benzofuran derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.
| Compound ID | Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| Benzofuran Derivative 4c | A549 (Lung Cancer) | 1.48 | Staurosporine | 1.52 | [3] |
| Benzofuran Derivative 15a | NCI-H23 (Lung Cancer) | 2.52 | Staurosporine | 1.24 | [3] |
| Benzofuran Derivative 16a | NCI-H23 (Lung Cancer) | 0.49 | Staurosporine | 1.24 | [3] |
| Brominated Benzofuran 6 | K562 (Leukemia) | Selective toxicity | Doxorubicin | Not specified for direct comparison | [1] |
| Brominated Benzofuran 8 | K562 (Leukemia) | Selective toxicity | Doxorubicin | Not specified for direct comparison | [1] |
As evidenced in the table, several 3-methylbenzofuran derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable or even superior to the standard agent Staurosporine in specific cell lines[3]. Notably, brominated derivatives have shown selective cytotoxicity towards leukemia cells[1].
Unraveling the Mechanism of Action: Apoptosis Induction and Kinase Inhibition
The anticancer efficacy of these compounds is not merely cytotoxic; they actively engage cellular machinery to induce programmed cell death, or apoptosis. Key mechanisms identified include the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the disruption of microtubule dynamics through tubulin polymerization inhibition.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 by certain 3-methylbenzofuran derivatives effectively cuts off the nutrient supply to tumors.
A hallmark of effective anticancer agents is their ability to induce apoptosis. In vitro studies have confirmed that these benzofuran derivatives trigger the apoptotic cascade, leading to a significant increase in programmed cell death in cancer cells compared to untreated controls[3]. The intrinsic pathway of apoptosis, initiated by cellular stress, is a key mechanism.
Certain benzofuran derivatives have been identified as tubulin polymerization inhibitors[1]. Microtubules, composed of tubulin polymers, are essential for cell division. By disrupting their dynamics, these compounds arrest the cell cycle and induce apoptosis.
Antimicrobial Potency: A New Frontier Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Derivatives of 3-methylbenzofuran have demonstrated promising activity against a range of pathogenic bacteria.
Comparative Antimicrobial Activity
The antimicrobial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Comparator Drug | Comparator MIC (µg/mL) | Reference |
| Benzofuran Derivative 6a | S. aureus | 6.25 | Ciprofloxacin | Not specified for direct comparison | |
| Benzofuran Derivative 6b | E. coli | 6.25 | Ciprofloxacin | Not specified for direct comparison | |
| Benzofuran Derivative 6f | B. subtilis | 6.25 | Ciprofloxacin | Not specified for direct comparison | |
| Benzofuran Derivative 1 | S. aureus | 12.5 | Ciprofloxacin | Not specified for direct comparison | [4] |
| Benzofuran Derivative 1 | E. coli | 25 | Ciprofloxacin | Not specified for direct comparison | [4] |
These results indicate that specific 3-methylbenzofuran derivatives possess potent, broad-spectrum antibacterial activity, with MIC values that are competitive with existing antibiotics.
Anti-inflammatory and Antiviral Potential: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, derivatives of this compound have also been investigated for their anti-inflammatory and antiviral activities.
Anti-inflammatory Effects
Certain derivatives have been shown to significantly inhibit the production of pro-inflammatory mediators. For instance, some compounds have demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, with IC50 values superior to the anti-inflammatory drug celecoxib[5]. Additionally, a reduction in the secretion of pro-inflammatory interleukin 6 (IL-6) has been observed in cancer cell lines treated with these compounds[1].
Antiviral Activity
Preliminary in vitro studies have indicated that some benzofuran derivatives possess antiviral properties. For example, certain compounds have shown inhibitory activity against HIV replication in cell cultures[6]. More recently, benzofuran derivatives have been identified as STING agonists, inducing an interferon response that can inhibit the replication of coronaviruses, including SARS-CoV-2, at nanomolar concentrations[7].
Experimental Protocols: A Guide to Reproducible In Vitro Testing
To ensure the validity and reproducibility of the presented data, we provide detailed, step-by-step methodologies for the key in vitro assays.
MTT Cytotoxicity Assay
This assay is a cornerstone for assessing the cytotoxic potential of novel compounds.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the benzofuran derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the test compounds.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion and Future Directions
The in vitro data presented in this guide strongly support the continued investigation of novel compounds derived from this compound as promising therapeutic agents. Their potent and multifaceted activities against cancer, microbial pathogens, and inflammatory processes highlight the versatility of this chemical scaffold. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to validate these promising in vitro findings and assess their pharmacokinetic and safety profiles. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing these compounds towards clinical application.
References
- 1. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of in vitro antiviral activity of 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives | Semantic Scholar [semanticscholar.org]
- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 6. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unica.it [iris.unica.it]
A Researcher's Guide to the Structure-Activity Relationships of 3-Methylbenzofuran Amides: A Comparative Analysis
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1] Found in various natural products, its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the benzofuran core allows for structural modifications at multiple positions, enabling chemists to fine-tune its pharmacological profile.[4] This guide focuses on a specific, promising subclass: 3-methylbenzofuran amides . By attaching various amide moieties, typically at the C2-position, researchers have developed potent agents, particularly in the realms of oncology and infectious diseases. This document will provide an in-depth analysis of their structure-activity relationships (SAR), compare their performance with alternative heterocyclic amides, and offer detailed experimental protocols for their synthesis and evaluation.
Core Structure-Activity Relationship (SAR) Analysis
The therapeutic potential of 3-methylbenzofuran amides is critically dependent on the nature and position of substituents on the core scaffold and the appended amide functionality. The following sections dissect the key structural determinants for their anticancer and antimicrobial activities.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has focused on developing 3-methylbenzofuran-2-carboxamides as anticancer agents.[5][6] These compounds have shown potent cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (A549 and NCI-H23) and breast cancer (MCF7).[5][7][8]
The core SAR findings can be summarized as follows:
-
Amide Moiety is Crucial: The amide linkage at the C2-position is a critical pharmacophore. Studies comparing amide derivatives to sulfonamide compounds have shown that the amides are generally more bioactive.[5]
-
Substitution on the Terminal Aryl Ring: The nature of the group attached to the amide nitrogen significantly modulates cytotoxic activity.
-
Aryl Sulfonamide Piperazines: Linking the benzofuran core to aryl sulfonamide piperazines has yielded highly potent compounds. For instance, compound 12b (from Patil et al., 2022) showed excellent activity against the A549 lung cancer cell line with an IC50 value of 0.858 µM.[5][9]
-
Aryl Hydrazides: Similarly, aryl hydrazide derivatives have demonstrated strong activity. Compound 10d was effective against the MCF7 breast cancer cell line with an IC50 of 2.07 µM.[5][9]
-
Electron-Withdrawing vs. Electron-Donating Groups: The presence of a chloro or trifluoromethyl substituent on the terminal aryl ring is often vital for potent cytotoxicity.[5] Conversely, a para-methoxy group on the terminal phenyl ring of a related series showed the highest antiproliferative activity against the A549 cell line (IC50 = 1.48 µM), suggesting that electronic effects are highly context-dependent.[6][8]
-
-
Substitution on the Benzofuran Ring: Modifications to the benzofuran core itself also play a key role.
The diagram below illustrates the key modification points on the 3-methylbenzofuran amide scaffold that influence its anticancer activity.
Caption: Key SAR points for anticancer activity.
The following table summarizes the cytotoxic activity of representative 3-methylbenzofuran amide derivatives against common cancer cell lines.
| Compound ID | R1 (Benzofuran Sub.) | R2 (Amide Moiety) | Cell Line | IC50 (µM) | Reference |
| 12b | 6-propoxy | 4-(4-chlorophenyl)sulfonylpiperazin-1-yl | A549 | 0.858 | [5][7] |
| 10d | 6-propoxy | N'-(4-chlorobenzoyl)hydrazin-1-yl | MCF7 | 2.07 | [5][7] |
| 4c | 5-chloro | N-(4-methoxyphenyl) | A549 | 1.48 | [6][8] |
| 16a | 5-chloro | N-(4-chlorophenyl) (morpholinomethyl at C3) | NCI-H23 | 0.49 | [6][8] |
Antimicrobial Activity: A Less Explored Frontier
While the primary focus has been on anticancer applications, benzofuran derivatives are also recognized for their antimicrobial properties.[2][10][11] SAR studies in this area reveal different structural requirements compared to anticancer activity.
-
Hydroxyl Groups are Key: For general benzofuran derivatives, hydroxyl substituents at the C3 and C4 positions have been shown to result in good antibacterial activity.[2][12]
-
Halogenation: The introduction of halogens into the benzofuran structure can induce or enhance antimicrobial activity. Derivatives with two halogen substitutions on an acetyl group at C6 showed activity against Gram-positive cocci, whereas monosubstituted versions were inactive.[13]
-
Amide Moiety: Specific to amide derivatives, benzofuran-3-carbohydrazides have shown promising activity against M. tuberculosis.[2]
The research on 3-methylbenzofuran amides as antimicrobial agents is less extensive than for their anticancer properties. This represents a promising area for future investigation, applying the principles learned from other benzofuran derivatives.
Comparative Analysis with Alternative Heterocyclic Amides
To contextualize the performance of 3-methylbenzofuran amides, it is useful to compare them with other well-established heterocyclic amide scaffolds.
vs. Benzothiazole Amides (Antimicrobial)
Benzothiazole is another privileged scaffold in medicinal chemistry, with many of its amide derivatives exhibiting potent antimicrobial activity.[14][15]
-
Potency: Certain benzothiazole amides have demonstrated very low Minimum Inhibitory Concentrations (MICs). For example, a derivative with chloro and methoxy groups on the terminal aryl ring showed an MIC of 3.91 µg/mL against K. pneumoniae.[14] This is a highly potent level of activity.
-
SAR Determinants: Similar to benzofurans, the electronic and lipophilic characteristics of the terminal aryl ring significantly impact activity.[14] Halogen substitutions on the benzothiazole ring, such as a chloro group at the C5-position, have been shown to enhance antibacterial effects.[15]
-
Mechanism: Benzothiazole derivatives can act through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and MurB.[15]
Comparison: Both scaffolds can be tailored to produce potent antimicrobial agents. Benzothiazole amides appear to be more extensively studied in this specific context, with well-defined SAR and mechanistic insights. However, the structural diversity of benzofuran amides suggests they could be optimized to achieve comparable or superior, potentially novel, antimicrobial profiles.
vs. Indole Carboxamides (Anticancer)
The indole ring is a bioisostere of the benzofuran ring (an NH group replacing the O atom) and is a cornerstone of many anticancer drugs.[7] Indole-based carboxamides have been extensively explored.[9][16]
-
Potency: Indole-based compounds can achieve exceptionally high potency. For example, 2-indolyl-4-benzoylimidazoles have shown average IC50 values in the nanomolar range (3.8 nM) against some cancer cell lines.[16] Certain primaquine–indole carboxamide conjugates also exhibit potent, low micromolar activity against prostate cancer cells.[9]
-
SAR Determinants: The SAR for indoles is complex. Activity is highly dependent on the substitution point on the indole ring (e.g., C2, C3, N1) and the nature of the appended groups.[2]
-
Mechanism: Indole derivatives can induce apoptosis through various pathways, including tubulin polymerization inhibition and the generation of reactive oxygen species (ROS).[9]
Comparison: Indole carboxamides are a more mature class of anticancer agents, with some examples reaching higher potencies than currently reported for 3-methylbenzofuran amides. However, benzofuran amides offer a distinct chemical space. Their unique oxygen heterocycle can lead to different metabolic profiles, solubility, and target interactions, potentially offering advantages in overcoming drug resistance or reducing off-target toxicity.[3]
Experimental Methodologies
To ensure the reproducibility and validation of SAR studies, detailed protocols are essential. The following are representative experimental procedures for the synthesis and evaluation of 3-methylbenzofuran amides.
Protocol 1: General Synthesis of 3-Methyl-benzofuran-2-carboxamides
This protocol is adapted from the EDC/HOBt coupling procedure described by Patil et al. (2022).[7] It outlines the final amide bond formation step.
Objective: To couple a substituted 3-methyl-benzofuran-2-carboxylic acid with a desired amine (e.g., an aryl sulfonamide piperazine or aryl hydrazide).
Materials:
-
Substituted 3-methyl-benzofuran-2-carboxylic acid (1.0 eq)
-
EDC.HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.5 eq)
-
HOBT (Hydroxybenzotriazole) (1.0 eq)
-
Substituted amine/hydrazine/hydrazide (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3) solution, saturated
-
Brine solution, saturated
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a round-bottom flask, add the 3-methyl-benzofuran-2-carboxylic acid (1.0 eq), EDC.HCl (1.5 eq), and HOBT (1.0 eq).
-
Add anhydrous DCM to dissolve the reagents and stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve the desired amine/hydrazide (1.0 eq) and TEA (2.0 eq) in DCM.
-
Cool the carboxylic acid activation mixture to 0-5 °C using an ice bath.
-
Slowly add the amine solution from step 3 to the cooled mixture from step 4.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with water (3x), saturated NaHCO3 solution (2x), and brine solution (1x).
-
Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, typically using a DCM:Methanol gradient.
-
Triturate the purified product in petroleum ether, filter the resulting solid, and dry under vacuum to yield the pure amide compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Reactivity of 3-Methylbenzofuran-2-carbonyl chloride: A Guide to Safe Handling and Disposal
For the experienced researcher, the introduction of a new reagent into a synthetic workflow is a balance of potential and precaution. 3-Methylbenzofuran-2-carbonyl chloride, a valuable intermediate in pharmaceutical and organic synthesis, is no exception.[1][2] Its utility is derived from the reactive acyl chloride functional group, which also dictates the stringent handling procedures required to ensure laboratory safety. This guide provides an in-depth, experience-driven approach to the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
Understanding the Inherent Hazards
This compound is classified as a corrosive substance, specifically Skin Corrosion Category 1B, signifying its potential to cause severe skin burns and eye damage upon contact.[2][3] The primary driver of its hazardous nature is the acyl chloride moiety. This functional group is highly susceptible to nucleophilic attack, particularly by water.
The Reaction You Must Avoid: The most immediate and significant risk is its violent reaction with water, including atmospheric moisture. This exothermic reaction produces 3-Methylbenzofuran-2-carboxylic acid and corrosive hydrochloric acid (HCl) gas.[1] The rapid generation of HCl gas can cause a dangerous pressure buildup in inadequately vented containers and creates a severe inhalation hazard.[4] Understanding this reactivity is fundamental to every aspect of its handling.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage | H314 | Causes serious eye damage.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[5] |
| Water-Reactivity | - | Reacts with water to emit toxic and corrosive gas.[1][4] |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
Given the corrosive and water-reactive nature of this compound, selecting the correct PPE is not merely a recommendation; it is an absolute requirement. Standard laboratory attire (lab coat, long pants, closed-toe shoes) is a given. The specialized PPE detailed below is mandatory.
-
Hand Protection : Standard disposable nitrile gloves offer insufficient protection against acyl chlorides for anything beyond incidental contact. Thicker, chemical-resistant gloves are necessary.
-
Rationale : The selection of glove material is based on chemical compatibility and breakthrough time. While thin nitrile gloves may suffice for minor splashes if changed immediately, butyl or neoprene gloves offer superior resistance to corrosive chemicals and are recommended for prolonged handling.[6] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of safety.
-
-
Eye and Face Protection : A combination of chemical splash goggles and a full-face shield is essential.
-
Respiratory Protection : Work must be conducted in a certified chemical fume hood. In situations where the concentration of vapors is unknown or engineering controls are insufficient, a respirator with an acid gas cartridge is required.[7][9]
-
Rationale : The hydrolysis of the compound releases HCl gas, which is extremely destructive to the mucous membranes and upper respiratory tract.[9] A fume hood provides the primary engineering control to prevent inhalation exposure.
-
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed as a self-validating system, with checkpoints to ensure safety at each stage. The buddy system is highly recommended when working with this and other highly reactive reagents.[10]
Pre-Experiment Checklist:
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Assemble PPE : Don all required PPE as detailed in Section 2.
-
Prepare Workspace : The fume hood should be free of clutter. Remove all water sources, including beakers of aqueous solutions and squirt bottles.[2][10] All glassware must be oven- or flame-dried to be scrupulously free of moisture.[10]
-
Inert Atmosphere : Prepare a system (e.g., Schlenk line or glovebox) to handle the reagent under an inert atmosphere (nitrogen or argon).[3][5]
Workflow for Handling this compound:
Caption: Safe handling workflow for this compound.
Detailed Handling Steps:
-
Equilibration : Allow the reagent container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Inert Gas Blanket : Pierce the septum-sealed cap with a needle connected to a supply of inert gas (nitrogen or argon) and another needle to act as a vent. This maintains a positive pressure of dry gas, preventing moisture ingress.[10]
-
Transfer : Use a clean, oven-dried syringe or cannula to withdraw the desired amount of the chemical.[10]
-
Addition to Reaction : Slowly add the this compound to the reaction vessel, which should ideally be cooled in an ice bath to manage the exothermic nature of the subsequent reaction.
-
Post-Transfer : Any residual chemical in the syringe should be immediately and carefully quenched as described in the disposal protocol below. Never draw solvents or other liquids back into the syringe containing the acyl chloride.
Emergency Procedures: Spill and Exposure Management
Accidents are preventable but preparedness is essential.
Spill Management:
A spill of this compound is a high-hazard situation due to its reactivity with ambient moisture.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate : If safe to do so, prevent the spill from spreading. Do NOT use water to clean up the spill.[4]
-
Absorb : Cover the spill with a dry, inert absorbent material such as dry sand, sodium carbonate (soda ash), or vermiculite.[3][4] Work from the outside of the spill inward.
-
Neutralize : Once absorbed, slowly and cautiously add a basic material like sodium bicarbonate or sodium carbonate to the mixture to neutralize the acid chloride and any generated HCl. Be prepared for foaming and gas evolution (CO2).
-
Collect and Dispose : Carefully scoop the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate : Wipe the area with a cloth, which should then be quenched and disposed of as hazardous waste. Ventilate the area thoroughly.
Emergency Response Logic:
Caption: Decision workflow for a this compound spill.
Personnel Exposure:
-
Skin Contact : This is a medical emergency. Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[11] Seek immediate medical attention.[10]
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]
Disposal Plan: Safe Neutralization and Waste Management
Never dispose of this compound in its reactive state. It must be neutralized first. This process, often called quenching, converts the reactive acyl chloride into a less hazardous carboxylate salt.
Step-by-Step Neutralization Protocol:
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Prepare a Neutralizing Solution : In a flask or beaker large enough to accommodate the volume of the waste and potential foaming, prepare a cold (ice bath) saturated solution of sodium bicarbonate (NaHCO3) in water. A 10% aqueous solution of sodium hydroxide can also be used, but the reaction will be more vigorous. Sodium bicarbonate is generally preferred for its gentler reaction profile.[1]
-
Slow Addition : With vigorous stirring, slowly and dropwise add the this compound waste to the cold neutralizing solution.[1]
-
Rationale : The slow, controlled addition to a cold, stirred solution is critical to manage the exothermic reaction and prevent a dangerous runaway reaction.[1]
-
-
Monitor : Observe for gas evolution (CO2 if using bicarbonate) and heat generation. Control the addition rate to keep the reaction manageable.
-
Ensure Completion : Continue stirring for at least one hour after the addition is complete to ensure all the acyl chloride has reacted.
-
pH Verification : Check the pH of the aqueous solution with pH paper to ensure it is neutral or slightly basic (pH 7-9).[1] If it is still acidic, add more bicarbonate solution.
-
Final Disposal : The resulting neutralized aqueous waste, containing sodium 3-methylbenzofuran-2-carboxylate, should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department.[1][13] Do not pour down the drain unless explicitly permitted by local regulations for this specific neutralized waste stream.[1]
By adhering to these detailed procedures and understanding the chemical principles that underpin them, researchers can confidently and safely utilize this compound, harnessing its synthetic utility while mitigating its inherent risks.
References
- 1. benchchem.com [benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. nj.gov [nj.gov]
- 5. uh.edu [uh.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. acs.org [acs.org]
- 9. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 10. ehss.syr.edu [ehss.syr.edu]
- 11. download.basf.com [download.basf.com]
- 12. research.uga.edu [research.uga.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
